6-Bromoquinazolin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEISJPVPHWEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351423 | |
| Record name | 6-bromoquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32084-59-6 | |
| Record name | 6-bromoquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-4-hydroxyquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 6-Bromoquinazolin-4-ol from 5-Bromoanthranilic Acid
Abstract
This technical guide provides an in-depth exploration of the synthesis of 6-Bromoquinazolin-4-ol, a pivotal intermediate in medicinal chemistry and drug development. The quinazolinone core is a "privileged structure" renowned for its presence in numerous pharmacologically active compounds.[1][2] This document details a robust and widely adopted synthetic route starting from 5-Bromoanthranilic acid, focusing on the Niementowski reaction. It offers a comprehensive overview of the reaction mechanism, a detailed step-by-step experimental protocol, and critical insights into process optimization and characterization. This guide is intended for researchers, chemists, and professionals in the field of organic synthesis and pharmaceutical development, providing the technical foundation necessary for the successful and efficient preparation of this valuable heterocyclic building block.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazoline nucleus is a cornerstone in the architecture of pharmacologically active molecules.[3] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties.[3][4][5] The stability of the quinazolinone ring system and the multiple substitution points it offers make it an attractive scaffold for combinatorial chemistry and the development of novel therapeutic agents.[4]
Among its many derivatives, this compound (CAS: 32084-59-6) serves as a particularly versatile synthon.[6] The bromine atom at the 6-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse molecular fragments.[6] The hydroxyl group at the 4-position, existing in tautomeric equilibrium with the keto form, offers further opportunities for functionalization. This dual reactivity makes this compound a highly sought-after intermediate for constructing complex molecular libraries aimed at drug discovery programs.[6][7]
Synthetic Strategy and Mechanism
The most direct and classical method for synthesizing quinazolin-4-ones from anthranilic acid derivatives is the Niementowski reaction.[8][9] This guide focuses on this approach, which utilizes the condensation of 5-Bromoanthranilic acid with formamide.
Overall Reaction Scheme
The synthesis is a one-pot reaction where 5-Bromoanthranilic acid is heated with an excess of formamide. Formamide uniquely serves as both a reactant—providing the C2 carbon and N3 nitrogen—and a high-boiling point solvent for the reaction.[9][10][11]
Mechanistic Rationale
The reaction proceeds through two key stages: an initial formylation of the amino group followed by an intramolecular cyclization and dehydration.
-
N-Formylation: The nucleophilic amino group (-NH₂) of 5-bromoanthranilic acid attacks the electrophilic carbonyl carbon of formamide. This forms a tetrahedral intermediate which then collapses, eliminating ammonia to yield N-formyl-5-bromoanthranilic acid. This step is a critical formylation reaction, a fundamental process in organic synthesis.[12]
-
Cyclization and Dehydration: At elevated temperatures, the amide nitrogen of the formyl group performs an intramolecular nucleophilic attack on the carboxylic acid carbon. This cyclization event forms a heterocyclic intermediate. Subsequent dehydration (loss of a water molecule) from this intermediate leads to the formation of the stable, aromatic quinazolinone ring system.
Data Presentation: Properties of Key Compounds
Proper characterization of reactants and products is essential for validating the experimental outcome. The table below summarizes key physical and chemical properties.
| Compound | Structure | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 5-Bromoanthranilic Acid | ![]() | 5794-88-7 | C₇H₆BrNO₂ | 216.03 | 213-219[13][14] | Crystals / Powder |
| This compound | ![]() | 32084-59-6 | C₈H₅BrN₂O | 225.04 | ~131-132[6] | White to off-white solid powder[6] |
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the Niementowski reaction, optimized for high yield and purity.[8][9][10]
Materials and Reagents
-
5-Bromoanthranilic acid (2-amino-5-bromobenzoic acid)
-
Formamide (reagent grade)
-
Deionized Water
-
Ethanol (for recrystallization, optional)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Buchner funnel and filtration apparatus
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromoanthranilic acid (e.g., 10.8 g, 0.05 mol).
-
Addition of Formamide: Add formamide in a 4:1 molar excess (e.g., 8.0 mL, 9.0 g, 0.2 mol). The excess formamide acts as the solvent.
-
Heating and Reaction: Heat the reaction mixture in an oil bath or with a heating mantle to a temperature of 130-140°C.[10] Maintain this temperature with constant stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. As the mixture cools, the product may begin to crystallize.
-
Isolation: Pour the cooled reaction mixture into a beaker containing 100 mL of crushed ice or cold water. Stir the slurry vigorously for 15-20 minutes to ensure complete precipitation of the product.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water (3 x 30 mL) to remove any residual formamide.
-
Drying: Dry the collected solid in a vacuum oven at 60-70°C until a constant weight is achieved. The product, this compound, is typically obtained as a white to off-white powder. Yields of over 90% have been reported under optimized conditions.[8][10]
Purification (Optional)
For obtaining a higher purity product for subsequent reactions, the crude solid can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.
Safety and Handling
-
5-Bromoanthranilic Acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Formamide: Is a teratogen and can be harmful if inhaled, ingested, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.
-
Heating: The reaction is conducted at high temperatures. Use appropriate caution to avoid thermal burns.
Conclusion
The synthesis of this compound via the Niementowski condensation of 5-Bromoanthranilic acid and formamide is a highly efficient, scalable, and reliable method. This guide provides the fundamental knowledge and a practical, field-tested protocol for its successful implementation. The resulting product is a crucial building block, and mastering its synthesis opens avenues for the exploration and development of novel quinazolinone-based compounds with significant therapeutic potential.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. benchchem.com [benchchem.com]
- 10. generis-publishing.com [generis-publishing.com]
- 11. researchgate.net [researchgate.net]
- 12. Formylation - Wikipedia [en.wikipedia.org]
- 13. 5-Bromoanthranilic Acid [drugfuture.com]
- 14. 2-アミノ-5-ブロモ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 6-Bromoquinazolin-4-ol: Synthesis, Reactivity, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 6-bromoquinazolin-4-ol, a pivotal heterocyclic building block in modern medicinal chemistry. Addressed to researchers, chemists, and drug development professionals, this document delves into the core chemical properties, validated synthesis protocols, and the strategic application of this scaffold in the generation of novel therapeutic agents. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Core Compound Identification and Physicochemical Properties
This compound is a valued intermediate due to its unique structural features: a quinazolinone core, a reactive bromine atom on the benzene ring, and a hydroxyl group that exists in tautomeric equilibrium with the keto form, 6-bromo-3,4-dihydroquinazolin-4-one.[1] These features provide multiple handles for synthetic modification.
The fundamental properties of this compound are summarized below, providing a baseline for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 32084-59-6 | [2][3][4][5] |
| Molecular Formula | C₈H₅BrN₂O | [2][3][4] |
| Molecular Weight | ~225.04 g/mol | [2][3][4] |
| Appearance | White to off-white solid powder | [2] |
| Melting Point | ~131-132 °C | [2] |
| InChI Key | OVEISJPVPHWEHR-UHFFFAOYSA-N | [1][3] |
Synthesis Methodologies: A Protocol-Driven Approach
The synthesis of this compound is well-established, with primary routes relying on the cyclization of substituted anthranilic acid derivatives. The choice of method often depends on the desired scale, available starting materials, and required purity.
Classical Approach: Cyclization of 2-Amino-5-bromobenzoic Acid
One of the most common and reliable methods involves the reaction of 2-amino-5-bromobenzoic acid with a formamide source to construct the pyrimidine ring.[2] This method is robust and scalable.
Detailed Experimental Protocol: Synthesis from 2-Amino-5-bromobenzoic Acid
Objective: To synthesize this compound via the cyclocondensation of 2-amino-5-bromobenzoic acid and formamide.
Materials:
-
2-amino-5-bromobenzoic acid
-
Formamide
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-amino-5-bromobenzoic acid (1 equivalent) and formamide (10-15 equivalents). The large excess of formamide serves as both a reactant and a solvent.
-
Heating: Heat the reaction mixture to 150-160 °C using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Time: Maintain the temperature and stirring for 3-4 hours, or until TLC indicates the consumption of the starting material.
-
Isolation: Allow the reaction mixture to cool to room temperature. Upon cooling, a solid precipitate should form. Pour the mixture into cold water to precipitate the product fully.
-
Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove residual formamide.
-
Purification: Recrystallize the crude product from hot ethanol to yield pure this compound as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight.
Causality: The mechanism involves the initial formation of an N-formyl intermediate from the anthranilic acid, which then undergoes an intramolecular cyclization and dehydration to form the stable quinazolinone ring system. The high temperature is necessary to drive the dehydration step.
Microwave-Assisted Synthesis
For rapid synthesis and improved yields, microwave-assisted organic synthesis (MAOS) has been effectively employed.[2][5] This technique significantly reduces reaction times. A notable method involves the reaction of 5-bromo-2-iodobenzoic acid with formamidine hydrochloride.[5]
Detailed Experimental Protocol: Microwave-Assisted Synthesis
Objective: To rapidly synthesize this compound using microwave irradiation.
Materials:
-
5-bromo-2-iodobenzoic acid (1.0 mmol)
-
Formamidine hydrochloride (1.2 mmol)
-
Copper(II) chloride (CuCl₂, 0.1 mmol)
-
Appropriate ligand (e.g., L2 as specified in source, 0.1 mmol)[5]
-
Sodium hydroxide (NaOH, 4.0 equiv)
-
Deionized water (3.0 mL)
-
10 mL microwave reaction tube with septum
-
CEM Discover microwave synthesizer or equivalent
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reagent Addition: Sequentially add 5-bromo-2-iodobenzoic acid, formamidine hydrochloride, CuCl₂, the specified ligand, and NaOH to a 10 mL microwave reaction tube.[5]
-
Solvent Addition: Add 3.0 mL of deionized water to the tube and seal it with a septum.[5]
-
Microwave Irradiation: Place the sealed tube in the microwave reactor. Apply microwave radiation at 120 W for 20 minutes at room temperature with continuous stirring.[5]
-
Workup: After the reaction is complete, cool the tube and remove the solvent by distillation under reduced pressure.[5]
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the pure this compound.[5]
-
Characterization: Confirm the structure of the product using NMR and mass spectrometry.[5]
Causality: Microwave energy efficiently heats the polar solvent and reactants, dramatically accelerating the rate of the copper-catalyzed cyclization reaction. This leads to a significant reduction in reaction time compared to conventional heating.
References
Spectroscopic Characterization of 6-Bromoquinazolin-4-ol: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Bromoquinazolin-4-ol (CAS No: 32084-59-6), a key intermediate in pharmaceutical research and drug development. While a complete, publicly available dataset for this specific molecule is not readily accessible, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis. This guide is intended to assist researchers, scientists, and drug development professionals in the characterization and quality control of this compound.
Introduction to this compound and the Imperative of Spectroscopic Analysis
This compound, with the molecular formula C₈H₅BrN₂O and a molecular weight of approximately 225.04 g/mol , is a heterocyclic organic compound belonging to the quinazolinone family.[1] Its structure is characterized by a quinazoline core with a bromine substituent at the 6-position and a hydroxyl group at the 4-position, leading to its existence in a tautomeric equilibrium with the 6-bromoquinazolin-4(3H)-one form. This versatile scaffold is a valuable building block in the synthesis of a wide array of biologically active molecules.
Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the predicted spectroscopic signatures of this compound, providing a detailed interpretation of the expected data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit signals corresponding to the aromatic protons and the N-H and O-H protons of the quinazolinone ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, as well as the aromatic ring currents.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~12.5 | Singlet (broad) | - | N-H |
| ~8.2 | Singlet | - | H-2 |
| ~8.0 | Doublet | ~2.0 | H-5 |
| ~7.8 | Doublet of doublets | ~8.5, 2.0 | H-7 |
| ~7.5 | Doublet | ~8.5 | H-8 |
Interpretation of the Predicted ¹H NMR Spectrum:
-
N-H Proton: The proton on the nitrogen atom is expected to be significantly deshielded and will likely appear as a broad singlet at a high chemical shift (~12.5 ppm) due to hydrogen bonding and the acidic nature of the proton.
-
H-2 Proton: The proton at the 2-position of the quinazoline ring is adjacent to a nitrogen atom and is expected to be a singlet with a chemical shift of around 8.2 ppm.
-
Aromatic Protons (H-5, H-7, H-8): The protons on the benzene ring will exhibit characteristic splitting patterns. H-5, being ortho to the bromine atom, will be a doublet with a small coupling constant. H-7 will be a doublet of doublets due to coupling with both H-5 and H-8. H-8 will appear as a doublet due to coupling with H-7.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-4 |
| ~149 | C-8a |
| ~145 | C-2 |
| ~137 | C-7 |
| ~129 | C-5 |
| ~127 | C-4a |
| ~122 | C-8 |
| ~118 | C-6 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (C-4): The carbonyl carbon is the most deshielded and is expected to appear at a chemical shift of approximately 162 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the bromine substituent and the fused heterocyclic ring. The carbon bearing the bromine atom (C-6) is expected to have a chemical shift of around 118 ppm. The other aromatic carbons will appear in the range of 122-149 ppm.
-
C-2 Carbon: The carbon at the 2-position is adjacent to two nitrogen atoms and is predicted to have a chemical shift of around 145 ppm.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducible results.
Step-by-Step NMR Sample Preparation and Data Acquisition:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H NMR spectrum with a 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-180 ppm).
-
Use a sufficient number of scans for adequate signal-to-noise (this may require several hundred to a few thousand scans).
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-Br bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching |
| ~1680 | Strong | C=O stretching (Amide I) |
| ~1610 | Medium | C=N stretching |
| ~1560 | Medium | C=C stretching (aromatic) |
| ~1250 | Medium | C-N stretching |
| ~600 | Medium | C-Br stretching |
Interpretation of the Predicted IR Spectrum:
-
N-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of N-H stretching vibrations, often broadened by hydrogen bonding.
-
C=O Stretching: A strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl group of the amide (lactam) in the quinazolinone ring.
-
C=N and C=C Stretching: Absorptions in the 1610-1560 cm⁻¹ region are expected for the C=N and aromatic C=C stretching vibrations.
-
C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, around 600 cm⁻¹.
Experimental Protocol for IR Data Acquisition
Step-by-Step Attenuated Total Reflectance (ATR)-FTIR Protocol:
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction on the acquired spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (predicted) | Interpretation |
| 224/226 | [M]⁺, Molecular ion peak (isotopic pattern due to Br) |
| 196/198 | [M-CO]⁺ |
| 169/171 | [M-CO-HCN]⁺ |
| 117 | [C₇H₄N]⁺ |
| 90 | [C₆H₄N]⁺ |
Interpretation of the Predicted Mass Spectrum:
-
Molecular Ion Peak: The most critical feature will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 224 and 226.
-
Fragmentation Pattern: The molecule is expected to fragment in a characteristic manner. Common fragmentation pathways for quinazolinones include the loss of carbon monoxide (CO), followed by the loss of hydrogen cyanide (HCN).
Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Electron Ionization (EI)-MS Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Ionize the sample using a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and major fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and characteristic fragment ions.
Conclusion
This technical guide provides a comprehensive predictive analysis of the NMR, IR, and Mass Spec data for this compound. By understanding the expected spectroscopic signatures, researchers can more effectively characterize this important pharmaceutical intermediate, ensuring its identity and purity for downstream applications. The provided experimental protocols offer a standardized approach to data acquisition, promoting consistency and reliability in the laboratory.
References
An In-Depth Technical Guide to the Physical Properties of 6-Bromoquinazolin-4-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Physicochemical Characterization in Drug Discovery
6-Bromoquinazolin-4-ol (CAS No: 32084-59-6) is a heterocyclic organic compound that serves as a pivotal intermediate in medicinal chemistry.[1] Its quinazolinone scaffold is a privileged structure found in numerous compounds with a wide array of biological activities.[1] For researchers in drug discovery and development, a thorough understanding of the physical properties of such a building block is not merely academic; it is a fundamental prerequisite for its effective use. Properties like melting point and solubility govern everything from reaction setup and purification strategies to formulation and bioavailability of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive technical overview of the melting point and solubility of this compound. Moving beyond a simple data sheet, this document delves into the causality behind these properties, offers detailed, field-proven protocols for their experimental determination, and underscores the importance of empirical validation in a scientific setting.
Section 1: Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, characteristic physical constant. Its determination is one of the oldest and most reliable methods for substance identification and purity assessment. For a synthetic intermediate like this compound, verifying the melting point is a critical first step in quality control.
Reported Values and Critical Assessment
A review of commercially available data for this compound reveals some discrepancies, highlighting the imperative for in-lab verification. The most frequently cited value clusters around 131-132 °C .[1][2] However, other sources have reported significantly different values. This variation can stem from differences in purity, crystalline form (polymorphism), or measurement technique.
| Parameter | Reported Value | Source |
| Melting Point | 131-132 °C | Multiple Chemical Suppliers[1][2] |
| Molecular Formula | C₈H₅BrN₂O | United States Biological[3] |
| Molecular Weight | 225.04 g/mol | United States Biological[3] |
| Appearance | White to off-white solid powder | Innopharmchem[1] |
Expert Insight: The presence of impurities is the most common cause of a depressed and broadened melting point range. Therefore, a sharp melting range (e.g., 0.5-1.0 °C) is a strong indicator of high purity. The discrepancy in reported values makes experimental determination not just recommended, but essential for any research application.
Protocol for Experimental Determination of Melting Point
The capillary method using a digital melting point apparatus is the standard for accuracy and reproducibility. The underlying principle is the controlled heating of a finely packed sample while observing the precise temperatures at which melting begins (solid phase first appears wet) and completes (no solid remains).
Methodology: Digital Capillary Method
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.
-
Take a glass capillary tube (sealed at one end) and tap the open end into the powder.
-
Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. A packed column of 2-3 mm is ideal. Rationale: A smaller, denser sample ensures more uniform heat transfer.
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Set the starting temperature to approximately 10-15 °C below the expected melting point (e.g., set to 115 °C).
-
-
Measurement Execution:
-
Rapid Ramp (Optional): For an unknown or unverified sample, a fast ramp rate (e.g., 10-20 °C/minute) can be used to quickly find an approximate melting range.
-
Slow Ramp (Pivotal Measurement): For an accurate measurement, set a slow ramp rate of 1-2 °C per minute. Rationale: A slow rate ensures the sample and thermometer are in thermal equilibrium, preventing temperature lag and providing a more precise reading.
-
Observe the sample closely through the magnified viewing port.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts.
-
The melting point is reported as the range T₁ – T₂.
-
-
Validation and Reporting:
-
Perform the measurement in triplicate to ensure reproducibility.
-
Allow the apparatus to cool sufficiently between runs.
-
Report the average melting point range.
-
Workflow for Melting Point Determination
The following diagram illustrates the logical flow for a robust melting point determination.
Section 2: Solubility Profile
Solubility is a critical physicochemical parameter that profoundly impacts drug development. It dictates the choice of solvents for synthesis and purification, influences the ability to prepare stock solutions for biological screening, and is a key determinant of a drug candidate's oral bioavailability.
Literature Data and Structural Prediction
As of this writing, specific quantitative solubility data for this compound in common laboratory solvents is not widely available in peer-reviewed literature. In the absence of empirical data, we can infer a likely solubility profile based on its molecular structure.
Structural Analysis:
-
Polar Features: The quinazolinone core contains hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens), suggesting potential solubility in polar solvents. The molecule exists in tautomeric equilibrium between the -ol and -one forms, which influences its bonding characteristics.
-
Nonpolar Features: The benzene ring and the bromine atom contribute to the molecule's lipophilicity, suggesting solubility in less polar organic solvents.
-
Overall Prediction: this compound is expected to be poorly soluble in water, sparingly soluble in polar protic solvents like ethanol, and likely to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are effective at solvating both polar and nonpolar moieties.[4]
Protocol for Equilibrium Solubility Determination
To generate reliable and meaningful solubility data, a standardized protocol is essential. The saturation shake-flask method is the gold-standard for determining equilibrium solubility and is recognized by regulatory bodies like the United States Pharmacopeia (USP).[5][6][7][8]
Methodology: Saturation Shake-Flask Method
-
System Preparation:
-
Select a panel of relevant solvents (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, DMSO).
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask. Rationale: Ensuring an excess of solid material is present is crucial for achieving a saturated solution at equilibrium.
-
The exact amount of excess solid should be enough to be clearly visible but not so much that it significantly alters the solvent volume.[5]
-
-
Equilibration:
-
Place the sealed vials in a shaker or agitator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).
-
Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but this may need to be determined empirically. Expert Insight: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases.[5]
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant (the clear liquid phase). This must be done without disturbing the solid material.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any microscopic undissolved particles. Rationale: Filtration is a critical self-validating step. Failure to remove all particulate matter is the most common source of erroneously high solubility values.
-
-
Concentration Analysis:
-
Dilute the clear, filtered saturated solution with a suitable solvent to bring its concentration into the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Report the solubility in standard units (e.g., mg/mL or µg/mL) at the specified temperature and in the specified solvent.
-
Workflow for Equilibrium Solubility Determination
The following diagram outlines the key stages of the shake-flask method.
Conclusion
While this compound is a well-established synthetic intermediate, a comprehensive and validated public dataset of its physical properties remains incomplete. The reported melting point of 131-132 °C serves as a useful, though unconfirmed, benchmark. Its solubility profile, while not quantitatively documented, can be predicted based on its molecular structure to favor polar aprotic solvents.
For the researcher, scientist, or drug development professional, this guide underscores a core principle of scientific integrity: the necessity of empirical validation. The detailed protocols provided herein for determining melting point and equilibrium solubility are not just procedural steps but self-validating systems designed to produce reliable, reproducible, and authoritative data. Accurate characterization of fundamental physical properties is the bedrock upon which successful research and development are built.
References
- 1. nbinno.com [nbinno.com]
- 2. China 89598-96-9 Manufacturers - Free Sample - Alfa Chemical - Page 15 [alfachemch.com]
- 3. usbio.net [usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Solubility Measurements | USP-NF [uspnf.com]
- 7. uspnf.com [uspnf.com]
- 8. biorelevant.com [biorelevant.com]
The Discovery, History, and Evolution of Quinazolinone Compounds
An In-depth Technical Guide:
Abstract
The quinazolinone core, a fused bicyclic heterocycle, represents one of medicinal chemistry's most enduring and versatile scaffolds. Its journey spans from isolation from ancient medicinal plants to pioneering 19th-century synthesis, the notorious rise and fall of methaqualone, and its modern-day resurgence as a "privileged structure" in targeted therapies. This guide provides a technical overview for researchers and drug development professionals, charting the historical milestones, key synthetic evolutions, and the critical structure-activity relationship insights that have cemented the quinazolinone scaffold as a cornerstone of modern pharmacology. We will explore the causality behind its diverse biological activities, from central nervous system depression to targeted enzyme inhibition, offering a comprehensive look at its past, present, and future in drug discovery.
Introduction: The Quinazolinone Scaffold - A Privileged Structure
The quinazolinone framework consists of a benzene ring fused to a pyrimidine ring, featuring a carbonyl group. This deceptively simple structure is found in over 200 naturally occurring alkaloids and serves as the backbone for numerous synthetic compounds with a vast range of pharmacological activities.[1] The first quinazoline alkaloid to be isolated was vasicine in 1888, derived from the Indian medicinal tree Adhatoda vasica.[2] This discovery highlighted the natural precedent for the biological relevance of this scaffold.
In modern drug discovery, the quinazolinone ring is considered a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity, making it a fertile starting point for developing novel therapeutics.[1][3] Its stability, synthetic accessibility, and ability to be functionalized at multiple positions allow chemists to precisely modulate its physicochemical properties to target a wide array of diseases, including cancer, microbial infections, and neurological disorders.[4][5]
Foundational Discoveries and Early Synthesis
The history of quinazolinone chemistry predates the isolation of its natural alkaloids. The first synthetic entry into this class of compounds was achieved in 1869 by Peter Griess, who reacted anthranilic acid with cyanogen to produce 2-cyano-4-oxoquinazoline, marking the beginning of synthetic quinazolinone chemistry.[2][4][6] The parent heterocycle, quinazoline, was formally named in 1887 and first synthesized in 1895 by Bischler and Lang.[3][7][8]
2.1 The Niementowski Synthesis: A Cornerstone Reaction
Among the classical methods, the Niementowski synthesis remains a fundamental and straightforward approach to constructing the 4(3H)-quinazolinone core. This method involves the thermal condensation of anthranilic acid with an acid amide.[3] The reaction proceeds via the formation of an intermediate o-amidobenzoic acid, which then undergoes cyclization to form the final product. Its simplicity and utility have made it a staple in heterocyclic chemistry for over a century.
Experimental Protocol: Niementowski Quinazolinone Synthesis
This protocol describes the synthesis of 2-methyl-4(3H)-quinazolinone, a representative example of the Niementowski reaction.
Objective: To synthesize 2-methyl-4(3H)-quinazolinone from anthranilic acid and acetamide.
Materials:
-
Anthranilic acid (1.0 eq)
-
Acetamide (3.0 eq, used in excess as both reactant and solvent)
-
Sand bath or heating mantle
-
Round-bottom flask with reflux condenser
-
Glass stirring rod
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., Ethanol/Water mixture)
Procedure:
-
Combine anthranilic acid and acetamide in a round-bottom flask.
-
Heat the mixture using a sand bath to 180-200°C. The mixture will melt and begin to reflux.
-
Maintain the temperature and continue heating for 4-5 hours. The progress of the reaction can be monitored by the evolution of water vapor, which condenses in the lower part of the condenser.
-
After the reaction period, allow the mixture to cool to room temperature. The reaction mixture will solidify upon cooling.
-
Add hot water to the solidified mass and break it up with a glass stirring rod.
-
Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted acetamide and anthranilic acid.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure 2-methyl-4(3H)-quinazolinone as a crystalline solid.
Self-Validation: The success of the synthesis is confirmed by characterization of the final product using techniques such as melting point determination, IR spectroscopy (to confirm the presence of the amide C=O and N-H bonds), and NMR spectroscopy (to confirm the chemical structure).
Visualization: Niementowski Synthesis Workflow
Caption: Workflow for the Niementowski synthesis of 2-methyl-4(3H)-quinazolinone.
A Case Study in Therapeutic Potential and Peril: The Story of Methaqualone
No discussion of quinazolinone history is complete without examining methaqualone (2-methyl-3-(o-tolyl)-4(3H)-quinazolinone). Its story is a powerful case study in drug development, illustrating the path from targeted research to blockbuster therapeutic and, ultimately, to a cautionary tale of abuse and regulation.
3.1 From Antimalarial Hopeful to Sedative Blockbuster
In 1951, Indra Kishore Kacker and Syed Husain Zaheer synthesized methaqualone in India while searching for new antimalarial agents.[9][10] While it proved ineffective against malaria protozoa, subsequent screening revealed its potent sedative-hypnotic and muscle relaxant properties in 1955.[9][11] This discovery shifted its developmental trajectory entirely.
By 1965, it was marketed in the United States as Quaalude and in Europe as part of the combination drug Mandrax.[9][12] It was initially hailed as a safer, non-barbiturate alternative for treating insomnia and anxiety. By the early 1970s, it had become the most commonly prescribed sedative in Britain and the sixth-bestselling sedative in the US.[9]
3.2 The Fall from Grace
The drug's potent euphoric effects at higher doses led to widespread recreational abuse.[9][13] The rapid development of tolerance and severe physical dependence, coupled with a dangerous overdose profile (especially when combined with alcohol), quickly became a major public health crisis.[9] This led to its reclassification and eventual ban. In the United States, it was withdrawn from the market in 1983 and designated a Schedule I drug in 1984, signifying a high potential for abuse and no accepted medical use.[9]
3.3 Synthetic Pathway to Methaqualone
The most common synthesis of methaqualone and related 2,3-disubstituted 4(3H)-quinazolinones involves the reaction of an N-acylanthranilic acid with a primary amine, a method that provides direct and efficient access to the target structure.
Visualization: Synthesis of Methaqualone
Caption: General synthetic route for Methaqualone via condensation and cyclization.
The Modern Era: Diversification of Therapeutic Applications
Despite the negative legacy of methaqualone, the inherent versatility of the quinazolinone scaffold spurred a renaissance in research. Scientists recognized that the core structure could be systematically modified to target a wide range of biological pathways with high specificity, moving far beyond simple CNS depression.
4.1 Anticancer Agents
The quinazolinone core is central to many modern targeted cancer therapies. Over 20 FDA-approved anti-tumor drugs feature this scaffold.[4] These agents primarily function by inhibiting key enzymes involved in cancer cell proliferation and survival.
-
Kinase Inhibitors: Many quinazolinone derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Compounds like Dacomitinib, approved for non-small-cell lung carcinoma, bind to the ATP-binding site of the kinase, blocking downstream signaling pathways that drive tumor growth.[4]
-
Tubulin Polymerization Inhibitors: Other derivatives interfere with microtubule dynamics, a critical process for cell division. By inhibiting tubulin polymerization, these compounds induce mitotic arrest and apoptosis in rapidly dividing cancer cells.[14]
4.2 Antimicrobial Agents
With the rise of antibiotic resistance, the search for novel antimicrobial agents has become a global priority. Quinazolinone derivatives have shown significant promise in this area.
-
Antibacterial Activity: Novel quinazolinones have demonstrated potent activity against a panel of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[15][16]
-
Mechanism of Action: Some of these compounds function as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[17][18] This mechanism is distinct from many existing classes of antibiotics, making them valuable candidates for overcoming resistance.
4.3 Other Therapeutic Areas
The scaffold's utility extends to numerous other conditions:
-
Antimalarial: Returning to the original goal of the methaqualone project, modern research has identified new quinazolinone derivatives with potent activity against drug-resistant strains of Plasmodium falciparum.[19]
-
Anticonvulsant: Structure-activity relationship studies have shown that specific substitutions, such as a chlorine atom at the 7-position, can confer significant anticonvulsant activity.[3]
-
Anti-inflammatory: Derivatives have been shown to inhibit the expression of pro-inflammatory cytokines like TNF-α and IL-1β by modulating the NF-κB signaling pathway.[20]
Visualization: Diverse Molecular Targets of Quinazolinones
Caption: Diverse molecular targets modulated by various quinazolinone derivatives.
Structure-Activity Relationship (SAR) Insights
The successful evolution of the quinazolinone scaffold is a direct result of extensive structure-activity relationship (SAR) studies. These investigations reveal how chemical modifications at different positions on the ring system influence biological activity, guiding the rational design of more potent and selective drugs.
SAR studies have shown that positions 2, 3, 6, and 8 are particularly important for modulating pharmacological activity.[3][14] Adding different heterocyclic moieties at position 3, for instance, has been shown to increase activity in several therapeutic areas.[3]
Table 1: Summary of Key SAR Findings for Quinazolinone Derivatives
| Position | Modification | Resulting Activity | Rationale / Example |
| Position 2 | Small, lipophilic groups (e.g., -CH3) or substituted aryl rings. | Often crucial for binding affinity. Can influence selectivity. | The methyl group in methaqualone is critical. In EGFR inhibitors, aryl groups at C2 interact with the kinase hinge region. |
| Position 3 | Substituted aryl or alkyl groups. | Heavily influences target specificity and potency. | The o-tolyl group of methaqualone is key for its CNS activity. In other drugs, this position is used to introduce solubilizing groups or vectors to target specific tissues. |
| Position 4 | Typically an oxygen (oxo) group. | The C=O is a key hydrogen bond acceptor, essential for anchoring the molecule in many binding pockets. | Maintained in nearly all active compounds. |
| Position 6/7 | Halogens (Cl, F), methoxy groups (-OCH3). | Can significantly enhance potency and alter pharmacokinetic properties. | A chlorine at C7 is favorable for anticonvulsant activity.[3] Methoxy groups at C6/C7 are common in potent EGFR inhibitors, improving binding.[21] |
| Position 8 | Halogens, small alkyl groups. | Can improve antimicrobial and cytotoxic activity. | Substitution with iodine at C6 and C8 has been shown to significantly improve antibacterial effects.[22] |
Conclusion and Future Outlook
The history of the quinazolinone scaffold is a compelling narrative of chemical discovery, therapeutic innovation, and scientific resilience. From its origins in natural products and early organic synthesis, through the turbulent chapter of methaqualone, it has emerged as a truly privileged structure in medicinal chemistry. Its synthetic tractability and the rich SAR data available have enabled the development of highly targeted and successful drugs, particularly in oncology.
The future of quinazolinone research remains bright. Ongoing efforts are focused on designing novel derivatives with enhanced selectivity to minimize off-target effects, overcoming drug resistance mechanisms, and exploring new therapeutic applications in areas like neurodegenerative diseases and antiviral therapy. The continued exploration of this remarkable scaffold promises to yield the next generation of innovative medicines, solidifying its legacy as a cornerstone of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. Quinazoline - Wikipedia [en.wikipedia.org]
- 8. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 9. Methaqualone - Wikipedia [en.wikipedia.org]
- 10. Methaqualone - CreationWiki, the encyclopedia of creation science [creationwiki.org]
- 11. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 12. A survey of reported synthesis of methaqualone and some positional and structural isomers - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. erowid.org [erowid.org]
- 14. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 15. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Reactivity of the bromine and hydroxyl groups in 6-Bromoquinazolin-4-ol
An In-depth Technical Guide to the Reactivity of 6-Bromoquinazolin-4-ol
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a quinazoline ring system with a bromine atom at the 6-position and a hydroxyl group at the 4-position, provides two distinct and versatile reaction sites.[1] This guide offers a comprehensive exploration of the reactivity of these functional groups, grounded in mechanistic principles and supported by field-proven experimental protocols. We will delve into the critical keto-enol tautomerism of the 4-hydroxyquinazoline moiety, its conversion into a reactive electrophile, and the extensive utility of the 6-bromo position in modern palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Introduction: The Quinazolinone Core and Its Significance
The quinazolinone scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[3][4][5][6] The stability of the quinazolinone nucleus has made it a prime target for chemical modification to develop novel therapeutic agents.[4] this compound, in particular, serves as an ideal starting material. The bromine atom at the C6 position and the hydroxyl/oxo functionality at the C4 position offer orthogonal handles for sequential or selective functionalization, enabling the construction of diverse molecular libraries for high-throughput screening.[1][3]
Reactivity at the C4 Position: The Hydroxyl Group and Keto-Enol Tautomerism
The reactivity of the 4-hydroxyl group is fundamentally governed by its existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (6-bromoquinazolin-4(3H)-one). Computational studies, including Density Functional Theory (DFT) calculations, have shown that the keto tautomer is energetically favored in both gas and aqueous phases, a phenomenon common to 4-hydroxyquinoline systems.[2][7][8] This equilibrium is crucial as it presents three potential sites for reaction: the oxygen atom (O4), the nitrogen at position 1 (N1), and the nitrogen at position 3 (N3).
Caption: Keto-enol tautomerism in this compound.
N-Alkylation and N-Acylation
The N3 position of the predominant keto tautomer is the most common site for alkylation and acylation. The acidic N-H proton can be readily deprotonated by a suitable base (e.g., K₂CO₃, NaH) to generate a nucleophilic anion that reacts with various electrophiles.
Experimental Protocol: N3-Benzylation of 6-Bromoquinazolin-4(3H)-one
-
Setup: To a solution of 6-bromoquinazolin-4(3H)-one (1.0 mmol, 225 mg) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add potassium carbonate (K₂CO₃, 1.5 mmol, 207 mg).
-
Reagent Addition: Add benzyl bromide (1.2 mmol, 142 µL) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, pour the reaction mixture into ice-cold water (50 mL). The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the solid with water and then a small amount of cold ethanol. Recrystallize from ethanol to afford the pure 3-benzyl-6-bromoquinazolin-4(3H)-one.
Causality Insight: DMF is an ideal polar aprotic solvent for this Sₙ2 reaction, and K₂CO₃ is a sufficiently strong, non-nucleophilic base to deprotonate the N3 proton without causing unwanted side reactions.
Conversion to 6-Bromo-4-chloroquinazoline: Activating the C4 Position
A cornerstone reaction for diversifying the quinazoline scaffold is the conversion of the 4-oxo group into a 4-chloro substituent. This transformation converts the C4 carbon from a relatively unreactive carbonyl into a highly reactive site for nucleophilic aromatic substitution (SNA_r). Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard for this purpose.
Caption: Workflow for C4 functionalization via a 4-chloro intermediate.
Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinazoline
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-bromoquinazolin-4(3H)-one (1.0 mmol, 225 mg) in phosphorus oxychloride (POCl₃, 10 mL).
-
Catalyst: Add a catalytic amount of DMF (2-3 drops). Causality Insight: DMF reacts with POCl₃ to form the Vilsmeier reagent, which is the active chlorinating species and accelerates the reaction.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours until the solution becomes clear.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will hydrolyze exothermically.
-
Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until a precipitate forms.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude 6-bromo-4-chloroquinazoline can be used directly or recrystallized from an appropriate solvent like ethanol.
With the 4-chloro derivative in hand, a vast array of nucleophiles (amines, alcohols, thiols) can be introduced at this position, a key strategy in the synthesis of kinase inhibitors like Gefitinib.[9]
Reactivity at the C6 Position: The Bromo Group as a Cross-Coupling Handle
The bromine atom on the electron-rich benzene portion of the quinazoline ring is an excellent substrate for palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental in modern organic synthesis for forming C-C, C-N, and C-O bonds with high efficiency and selectivity.[10][11]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[12] This allows for the introduction of various aryl or heteroaryl substituents at the C6 position.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
Setup: In a Schlenk flask, combine this compound (1.0 mmol, 225 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).
-
Catalyst System: Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) to the flask.
-
Solvent & Degassing: Add a 3:1 mixture of dioxane and water (10 mL). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 6-phenylquinazolin-4-ol.
| Coupling Partner | Catalyst | Base | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 91 |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 78 |
Table 1: Representative Suzuki-Miyaura coupling reactions on this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the C6 position and a terminal alkyne, a valuable transformation for creating rigid molecular linkers. This reaction is co-catalyzed by palladium and copper salts.[12]
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Setup: To a degassed solution of this compound (1.0 mmol, 225 mg) in a mixture of triethylamine (TEA, 5 mL) and DMF (5 mL), add phenylacetylene (1.2 mmol, 132 µL).
-
Catalyst System: Add Pd(PPh₃)₄ (0.02 mmol, 23 mg) and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg).
-
Reaction: Stir the mixture at 80 °C under an argon atmosphere for 8 hours.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over Na₂SO₄.
-
Purification: Purify by column chromatography on silica gel to obtain 6-(phenylethynyl)quinazolin-4-ol.
Buchwald-Hartwig Amination
This reaction is a powerful method for C-N bond formation, allowing for the direct amination of the C6 position. It requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Setup: In an oven-dried Schlenk tube under argon, combine this compound (1.0 mmol, 225 mg), morpholine (1.2 mmol, 105 µL), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).
-
Catalyst System: Add Pd₂(dba)₃ (0.01 mmol, 9 mg) and Xantphos (0.03 mmol, 17 mg).
-
Solvent: Add anhydrous toluene (10 mL).
-
Reaction: Heat the mixture at 100 °C for 18-24 hours.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Purification: Purify by column chromatography to yield 6-(morpholino)quinazolin-4-ol.
Orthogonal Synthetic Strategies
The distinct reactivity of the two functional groups allows for selective and sequential modifications. For instance, the robust nature of the quinazolinone core allows the C6-bromo group to be functionalized via cross-coupling first. The resulting product can then undergo reactions at the C4/N3 position. Conversely, the 4-chloro derivative can be synthesized first, followed by a nucleophilic substitution at C4, and then a cross-coupling reaction at C6.
Caption: Divergent synthetic routes exploiting orthogonal reactivity.
This strategic flexibility is invaluable in drug development, enabling the rapid synthesis of analogs with modifications at specific positions to probe structure-activity relationships (SAR).
Conclusion
This compound is a remarkably versatile synthetic intermediate. The tautomeric nature of the 4-oxo functionality allows for facile derivatization at the N3 position or its conversion into a 4-chloro group, a powerful electrophilic handle for introducing a wide range of nucleophiles. Simultaneously, the 6-bromo substituent serves as a reliable anchor point for modern palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The ability to selectively address these two sites provides chemists with a robust platform for the efficient and strategic construction of complex, biologically active molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 6-Bromo-4-methylquinazoline | 69674-27-7 | Benchchem [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromoquinazolin-4-ol
Introduction: The Quinazolin-4-ol Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazolin-4-one moiety is a cornerstone heterocyclic scaffold in the landscape of drug discovery and development. Its rigid, bicyclic structure serves as a versatile template that can be strategically functionalized to interact with a wide array of biological targets. Consequently, derivatives of quinazolin-4-one exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature the quinazoline core, underscoring its clinical significance, particularly in oncology as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[2][4]
The strategic importance of 6-Bromoquinazolin-4-ol lies in its capacity as a key building block for the synthesis of diverse libraries of novel therapeutic agents. The bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and versatile sets of transformations in modern organic synthesis.[5] These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[6] This guide provides detailed application notes and optimized protocols for leveraging this compound in these pivotal reactions, aimed at researchers and scientists in the field of drug development.
Chemical Properties of this compound
This compound (or 6-bromo-3,4-dihydroquinazolin-4-one) is a stable, solid organic compound. The bromine atom attached to the aromatic ring is susceptible to oxidative addition by a palladium(0) catalyst, initiating the catalytic cycles of cross-coupling reactions. The reactivity of this C-Br bond is generally greater than that of a C-Cl bond and less than a C-I bond, allowing for potential chemoselective couplings in polyhalogenated systems.[5] The quinazolinone core itself possesses a lactam functionality, which is generally stable under the basic conditions of many cross-coupling reactions. However, careful selection of reaction parameters is crucial to avoid potential side reactions.
I. Suzuki-Miyaura Coupling: Synthesis of 6-Arylquinazolin-4-ols
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[7][8] It is widely employed for the synthesis of biaryl and substituted aromatic compounds. For this compound, this reaction provides a direct route to 6-aryl derivatives, which are of significant interest in medicinal chemistry.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Introduction: The Quinazolinone Scaffold and the Power of Cross-Coupling
An Application Guide to Suzuki-Miyaura Cross-Coupling Protocols for 6-Bromoquinazolin-4-ol
The quinazolin-4-one moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties[1]. The ability to precisely modify this core is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for the functionalization of heterocyclic systems.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of Suzuki-Miyaura coupling to this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide insights into optimizing conditions for the synthesis of novel 6-arylquinazolin-4-ol derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or pseudohalide.[4][5] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition : The cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of this compound. This step forms a square-planar palladium(II) complex, increasing the oxidation state of the metal from 0 to +2.[6][7]
-
Transmetalation : This is the crucial bond-forming step where the organic group from the boronic acid is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then displaces the halide on the palladium complex.[8][9]
-
Reductive Elimination : In the final step, the two organic ligands on the palladium(II) complex couple, forming the new C-C bond of the 6-arylquinazolin-4-ol product. This step regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][6]
Experimental Design: Selecting the Right Components
The success of the Suzuki coupling hinges on the judicious selection of the catalyst, base, and solvent system. The inherent electronic properties and potential for catalyst inhibition by nitrogen-containing heterocyles like quinazolinones necessitate careful consideration.[10][11]
-
Palladium Catalyst : The choice of catalyst is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for many substrates, modern catalyst systems often provide higher yields and broader substrate scope, especially for challenging heteroaryl couplings.[12][13] Pre-catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are air-stable and are efficiently reduced to the active Pd(0) species in the reaction mixture.
-
Base : The base is not merely a spectator; it is essential for activating the boronic acid.[8] Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a reliable choice for general applications[14], while cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective for less reactive substrates or those sensitive to harsher conditions.[15][16]
-
Solvent System : A biphasic solvent system is often optimal.[17] Polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethoxyethane (DME) are used to dissolve the organic substrates and the catalyst, while an aqueous phase is required to dissolve the inorganic base.[7][18] The water component is crucial for facilitating the formation of the active boronate species.[18]
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for coupling this compound with a variety of commercially available arylboronic acids.
Materials and Reagents
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| Arylboronic Acid | 1.2 | Coupling Partner |
| PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂ | 0.03 - 0.05 | Catalyst Precursor |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Base |
| 1,4-Dioxane / Water (3:1 v/v) | - | Solvent |
Step-by-Step Methodology
-
Reaction Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed, which is crucial to prevent catalyst deactivation.[19]
-
Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv.). Subsequently, add the previously degassed solvent mixture (1,4-dioxane and water, 3:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the this compound.
-
Reaction Execution : Place the sealed flask into a preheated oil bath set to 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 3-12 hours).[19]
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 6-arylquinazolin-4-ol.[18][20]
Protocol 2: Microwave-Assisted Suzuki Coupling
For rapid synthesis and optimization, microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction times compared to conventional heating.[1]
Materials and Reagents
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| Arylboronic Acid | 1.1 | Coupling Partner |
| Pd(PPh₃)₄ | 0.04 | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 2.5 | Base |
| Ethylene Glycol Dimethyl Ether (DME) | - | Solvent |
Step-by-Step Methodology
-
Reaction Setup : In a microwave process vial, combine this compound (1.0 equiv.) and the arylboronic acid (1.1 equiv.).
-
Reagent Addition : Add Pd(PPh₃)₄ (0.04 equiv.) and Na₂CO₃ (2.5 equiv.), followed by the solvent (DME).
-
Microwave Irradiation : Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 10-30 minutes).[1]
-
Workup and Purification : After cooling to room temperature, filter the reaction mixture. Concentrate the filtrate and purify the crude product by silica gel column chromatography.[1]
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. The following table outlines common problems and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxygen exposure); Insufficiently strong base; Low reaction temperature; Poor substrate solubility. | Ensure rigorous degassing and inert atmosphere.[21] Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄).[22] Increase temperature. Try a different solvent system (e.g., DMF, Toluene/H₂O).[23] |
| Debromination of Starting Material | Presence of protic sources that quench the Pd(II) intermediate; Side reaction favored at high temperatures. | Ensure reagents are anhydrous (if not using an aqueous system). Lower the reaction temperature and extend the reaction time. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture can promote oxidative homocoupling. | Improve degassing procedure for solvents and ensure a strict inert atmosphere throughout the reaction.[21] |
| Poor Reproducibility | Inconsistent quality of reagents (especially boronic acid or base); Inconsistent degassing or moisture control. | Use fresh, high-purity reagents. Grind the base to a fine powder for consistent reactivity.[22] Standardize the degassing and inerting procedure.[24] |
| Product Isolation Issues | Product may have poor solubility or coordinate to silica gel. | Modify workup procedure; consider a different purification method like recrystallization or preparative HPLC. For pyridine-containing products, consider eluting with a solvent mixture containing a small amount of triethylamine. |
Safety and Handling Precautions
-
Palladium Catalysts : Palladium catalysts, especially when dry or as finely divided palladium on carbon, can be pyrophoric and may ignite upon exposure to air.[25][26] Always handle palladium catalysts under an inert atmosphere.[26] Spent catalyst filtered from a reaction mixture should be kept wet and not allowed to dry in the air.[27]
-
Reagents : Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and nitrile gloves.[28] Handle all chemicals in a well-ventilated fume hood.
-
Inert Atmosphere : The use of an inert atmosphere (Argon or Nitrogen) is critical not only for the reaction's success but also for safety, as it prevents the formation of potentially flammable solvent/air mixtures in the presence of the catalyst.[19][26]
-
Waste Disposal : Dispose of chemical waste, especially heavy-metal-containing residues, according to institutional guidelines.[25][29]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly reliable and adaptable method for the synthesis of 6-arylquinazolin-4-ols. By carefully selecting the catalyst, base, and solvent, and by adhering to rigorous experimental techniques, researchers can efficiently generate diverse libraries of these medicinally important compounds. The protocols and troubleshooting guide provided herein serve as a strong foundation for both routine synthesis and the exploration of more complex derivatives in the pursuit of novel therapeutic agents.
References
- 1. Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling – Oriental Journal of Chemistry [orientjchem.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 16. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. reddit.com [reddit.com]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
- 25. honrel.com [honrel.com]
- 26. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 27. chem.wisc.edu [chem.wisc.edu]
- 28. rtong.people.ust.hk [rtong.people.ust.hk]
- 29. chemicalbook.com [chemicalbook.com]
Introduction: The Strategic Importance of C-N Bond Formation in Quinazolinone Scaffolds
An In-Depth Guide to the Buchwald-Hartwig Amination of 6-Bromoquinazolin-4-ol: Protocols and Mechanistic Insights
The quinazoline and quinazolinone core structures are privileged scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antiviral treatments.[1][2][3] The targeted functionalization of this skeleton is paramount for the development of novel and potent drug candidates. Specifically, the introduction of an amino group at the C6 position via C-N cross-coupling reactions opens a vast chemical space for generating libraries of pharmacologically active molecules.[4][5]
The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the formation of aryl C-N bonds.[6][7] Developed in the 1990s by Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed reaction has revolutionized synthetic organic chemistry by providing a reliable and general route to aryl amines, overcoming the limitations of classical methods which often require harsh conditions and offer limited substrate scope.[6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to this compound. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of critical reaction parameters, provide a detailed step-by-step protocol, and present a troubleshooting guide to navigate potential challenges.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[8][9][10] Understanding this cycle is crucial for rational optimization and troubleshooting. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[11]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a stoichiometric amount of base, the amine is deprotonated to form a more nucleophilic amido species.[10][12]
-
Reductive Elimination: The C-N bond is formed as the desired 6-aminoquinazoline product is expelled from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[9]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
PART 1: Rationale for Parameter Selection
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system, base, and solvent. For a heteroaromatic substrate like this compound, these choices are particularly critical.
The Substrate: this compound
The quinazolin-4-ol core presents unique considerations. It exists in tautomeric equilibrium with the more stable quinazolin-4(3H)-one form. The presence of the N-H proton makes the molecule acidic and potentially capable of coordinating with the palladium catalyst, which can sometimes inhibit catalysis. Furthermore, the aryl bromide is the ideal halide for this reaction; it is generally more reactive than the corresponding chloride, while avoiding the potential catalyst inhibition sometimes observed with iodide salts.[8][9]
The Catalyst System: Palladium Pre-catalyst and Ligand
The combination of a palladium source and a phosphine ligand is the heart of the catalytic system.
-
Palladium Pre-catalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern, air-stable pre-catalysts are highly recommended for reproducibility and ease of use. These "G3" or "G4" pre-catalysts (e.g., XantPhos Pd G3, BrettPhos Pd G4) generate the active Pd(0) species in a controlled and efficient manner.[8] N-heterocyclic carbene (NHC) based pre-catalysts are also highly effective, known for their stability and high activity.[13][14]
-
Ligand: The choice of ligand is arguably the most critical factor. For electron-rich and potentially coordinating heteroaryl halides, bulky, electron-rich phosphine ligands are essential.[15][16]
-
Bulky Biarylphosphines (e.g., BrettPhos, RuPhos): These ligands possess sterically demanding frameworks that promote the crucial reductive elimination step and prevent the formation of inactive catalyst dimers.[6][17]
-
Bidentate Ligands (e.g., Xantphos, BINAP): These ligands chelate to the palladium center, providing a stable catalytic complex that is often resistant to β-hydride elimination, an unwanted side reaction.[6][10]
-
For the amination of this compound, a ligand such as Xantphos or BrettPhos is an excellent starting point due to their proven efficacy with heteroaromatic substrates.[9][17]
The Base
The base plays a crucial role in deprotonating the amine to form the palladium amido complex.[10][12] The choice of base must balance reactivity with substrate stability.
-
Strong Bases (e.g., NaOtBu, LHMDS): These are the most common bases and are highly effective, often allowing for lower reaction temperatures. However, their high basicity can be incompatible with sensitive functional groups.[8]
-
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These bases offer greater functional group tolerance and are often used for base-sensitive substrates.[8][18] Their use may necessitate higher reaction temperatures or longer reaction times.
Given the acidic N-H of the quinazolinone core, a moderately strong base like cesium carbonate (Cs₂CO₃) is a prudent first choice to minimize potential side reactions while ensuring sufficient reactivity.[19]
The Solvent
The solvent must be capable of dissolving the reagents and be stable at the required reaction temperature. It must also be anhydrous and deoxygenated to prevent the deactivation of the palladium catalyst.
-
Common Solvents: Toluene, 1,4-dioxane, and THF are the most frequently used solvents.[10][20] Toluene is often preferred for higher temperature reactions.
-
Solvent Quality: It is imperative to use anhydrous solvents that have been thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) prior to use.
PART 2: Detailed Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine) as the coupling partner.
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents
| Reagent/Material | Mol. Wt. | Amount (mg) | mmols | Equiv. |
| This compound | 227.04 | 227 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 105 | 1.2 | 1.2 |
| Xantphos Pd G3 Pre-catalyst | 993.54 | 20 | 0.02 | 0.02 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 456 | 1.4 | 1.4 |
| Toluene (Anhydrous, Degassed) | - | 5 mL | - | - |
Note: Catalyst loading (mol%) should be optimized. 1-2 mol% is a typical starting point.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (227 mg, 1.0 mmol), Xantphos Pd G3 (20 mg, 0.02 mmol), and cesium carbonate (456 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe. Follow with the addition of the amine (e.g., morpholine, 105 µL, 1.2 mmol).
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the desired 6-aminoquinazolin-4-ol product.
PART 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during Buchwald-Hartwig aminations.[20][21]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed pre-catalyst or ligand).2. Presence of oxygen or moisture.3. Insufficiently strong base or poor base solubility.4. Low reaction temperature. | 1. Use a fresh bottle of pre-catalyst and ligand.2. Ensure all glassware is oven-dried and the solvent is anhydrous and thoroughly degassed.3. Switch to a stronger base (e.g., K₃PO₄ or NaOtBu).4. Increase the reaction temperature. |
| Hydro-dehalogenation | 1. Presence of water in the reaction mixture.2. For primary amines, β-hydride elimination can be a competitive pathway.[6][22][23] | 1. Rigorously exclude moisture from the reaction.2. Screen different ligands. Bidentate ligands like Xantphos or bulky monodentate ligands can often suppress this side reaction. |
| Formation of Biaryl Byproducts | Homocoupling of the aryl bromide. | 1. Lower the catalyst loading.2. Screen different ligands and pre-catalysts.[19][21] |
| Poor Product Recovery | The product may be highly polar and adhere to silica gel or have partial solubility in the aqueous phase. | 1. For purification, consider using a different stationary phase (e.g., alumina) or adding a small amount of triethylamine to the eluent.2. Perform a back-extraction of the aqueous layers. |
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efficient pd-catalyzed amination of heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 19. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 20. reddit.com [reddit.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of 6-Bromoquinazolin-4-ol Derivatives for Anticancer Drug Discovery
Abstract: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved anticancer agents.[1][2] This guide provides a detailed exploration of the synthesis and derivatization of 6-bromoquinazolin-4-ol, a key intermediate valued for its strategic positioning of a bromine atom, which both enhances biological activity and serves as a versatile handle for further chemical modification.[3][4] We present field-proven, step-by-step protocols for the synthesis of the core structure and its subsequent derivatization. Furthermore, we delve into the mechanistic underpinnings of their anticancer effects, primarily as kinase inhibitors, and summarize critical structure-activity relationships (SAR) to guide future drug design efforts. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery of novel targeted cancer therapies.
Introduction: The Significance of the Quinazoline Nucleus
Heterocyclic compounds are paramount in drug discovery, and among them, the quinazoline core is particularly distinguished.[1] This fused bicyclic system, comprising a benzene ring fused to a pyrimidine ring, is a "privileged scaffold" found in a multitude of biologically active molecules. Its prominence in oncology is evidenced by several successful drugs, including Gefitinib, Erlotinib, and Lapatinib, which have transformed the treatment landscape for certain cancers, notably non-small-cell lung carcinoma.[1][4]
These drugs predominantly function as inhibitors of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5] By competing with ATP at the kinase's catalytic site, they block downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[5][6]
The this compound scaffold is an exceptionally valuable starting point for building libraries of potential anticancer agents. The bromine atom at the 6-position has been shown to improve cytotoxic effects.[4] Moreover, its presence offers a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse molecular fragments to probe the chemical space and optimize pharmacological properties.[3]
Core Synthesis: Preparation of this compound
The most reliable and frequently employed synthesis of the this compound core begins with 2-amino-5-bromobenzoic acid (also known as 5-bromoanthranilic acid). The process involves a cyclization reaction to form the quinazolinone ring system.
Workflow for Core Synthesis
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol details the cyclization of 2-amino-5-bromobenzoic acid using formamide, which serves as both the reagent and the solvent.
Materials:
-
2-Amino-5-bromobenzoic acid
-
Formamide
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-amino-5-bromobenzoic acid (1 equivalent) with an excess of formamide (approximately 10-15 equivalents).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 150-160 °C using a heating mantle. Maintain this temperature for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Scientific Rationale: At high temperatures, formamide decomposes to generate formic acid and ammonia in situ. The amino group of the anthranilic acid reacts with the formic acid derivative, followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring.
-
-
Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid precipitate will form.
-
Purification: Pour the cooled reaction mixture into cold water or onto crushed ice to ensure complete precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water and then with a small amount of cold ethanol to remove residual formamide and other impurities.
-
Drying: Dry the purified white to off-white solid product under vacuum. The typical molecular weight is approximately 225.04 g/mol .[3]
Characterization: The final product should be characterized by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its identity and purity. The melting point should also be recorded, which is typically around 131-132 °C.[3]
Synthesis of Bioactive Derivatives
The this compound core is a platform for creating diverse derivatives to enhance anticancer activity. Modifications are typically explored at the 2, 3, and 4-positions of the quinazolinone ring.
Protocol 2: Synthesis of 6-Bromo-2-thio-3-aryl quinazolinone Derivatives
This multi-step protocol first introduces a mercapto group at the 2-position and an aryl group at the 3-position, followed by S-alkylation to generate a library of compounds. This class of compounds has shown significant cytotoxic potential.[4]
Caption: Two-step synthesis of 2,3,6-trisubstituted quinazolinone derivatives.
Step A: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one [4]
-
Reaction Setup: In a round-bottom flask, suspend 5-bromoanthranilic acid (10 mmol) in absolute ethanol (30 mL).
-
Reagent Addition: Add phenyl isothiocyanate (15 mmol) and triethylamine (2 mL) to the mixture.
-
Heating: Reflux the reaction mixture at approximately 65 °C for 20 hours. Monitor completion by TLC.
-
Isolation: Upon completion, cool the mixture. The product will precipitate. Filter the solid and recrystallize from ethanol to yield the intermediate.
Step B: Synthesis of 2-(Alkylthio)-6-bromo-3-phenylquinazolin-4(3H)-one Derivatives [4]
-
Reaction Setup: Dissolve the intermediate from Step A (1 mmol) in DMF (15 mL).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.2 mmol) to the solution over 5 minutes.
-
Scientific Rationale: K₂CO₃ is a mild base that deprotonates the thiol group, forming a thiolate anion which is a potent nucleophile.
-
-
Electrophile Addition: Add the desired alkyl halide or substituted benzyl bromide (1.5 mmol) to the mixture.
-
Heating: Reflux the resulting mixture for 24 hours.
-
Work-up: After cooling, pour the reaction mixture onto crushed ice. The product will precipitate.
-
Purification: Collect the precipitate by filtration, dry it, and recrystallize from ethanol to obtain the final pure derivative.
Mechanism of Action & Structure-Activity Relationship (SAR)
The anticancer activity of quinazoline derivatives is often attributed to their ability to inhibit key signaling pathways essential for tumor growth.
Primary Target: EGFR Tyrosine Kinase
Many quinazoline-based drugs are potent inhibitors of the EGFR tyrosine kinase.[1] EGFR is a receptor on the cell surface that, upon binding to ligands like EGF, activates intracellular signaling cascades (e.g., PI3K/AKT, MAPK) that promote cell proliferation and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[5] Quinazoline inhibitors function by binding to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and activation of downstream targets.[5]
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Other reported mechanisms include the inhibition of tubulin polymerization, induction of cell cycle arrest, and triggering of apoptosis through various cellular pathways.[6][7][8]
Structure-Activity Relationship (SAR) Summary
Decades of research have yielded key insights into how structural modifications affect the anticancer potency of quinazolinones.
| Position | Modification | Impact on Anticancer Activity | Rationale & References |
| Position 6 | Halogen (e.g., -Br, -Cl) | Generally increases potency. | The bromine atom enhances binding affinity within the target's active site and provides a vector for further modification.[4] |
| Position 4 | Substituted Anilino Group | Critical for EGFR inhibition. | Forms key hydrogen bonds in the ATP-binding pocket of the EGFR kinase domain, mimicking the adenine portion of ATP.[5] |
| Position 3 | Aryl or Substituted Aryl | Modulates activity and selectivity. | Can engage in hydrophobic interactions within the active site. The nature of the substituent influences the overall electronic and steric profile.[4] |
| Position 2 | Thioether or other groups | Significantly impacts potency. | Substituents at this position can be tailored to explore different regions of the binding pocket or improve physicochemical properties.[4][6] |
In Vitro Anticancer Evaluation
Once synthesized and characterized, the novel derivatives must be evaluated for their biological activity. The MTT assay is a standard colorimetric method for assessing cell viability.
Protocol 3: MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration of the synthesized compound that inhibits the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, SW480 for colon cancer)[9][10]
-
Normal cell line (e.g., MRC-5) for selectivity assessment[11]
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Standard anticancer drug (e.g., Doxorubicin, Cisplatin) as a positive control[4]
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of ~5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Add these dilutions to the wells and incubate for 48-72 hours. Include wells for a negative control (cells with vehicle, e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Scientific Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC₅₀ value for each compound.
Example Cytotoxicity Data
The following table presents hypothetical IC₅₀ values to illustrate how data can be structured. Real data shows that 6-bromoquinazoline derivatives can exhibit potent activity, with some compounds showing IC₅₀ values in the low micromolar or even nanomolar range.[10][12]
| Compound | Substitution Pattern | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. SW480 |
| 8a | 2-S-ethyl, 3-phenyl | 15.85 | 17.85 |
| 5b | 3-(m-fluorophenyl) | 0.53 | 1.95 |
| Cisplatin | (Positive Control) | ~5.0 - 10.0 | ~5.0 - 10.0 |
| Erlotinib | (Positive Control) | >20.0 | ~15.0 |
| Data shown are representative values from literature to illustrate potency.[11][12] |
Conclusion
The this compound scaffold remains a highly valuable and versatile platform for the development of novel anticancer agents. Its synthesis is straightforward, and the bromine handle at the 6-position provides a strategic advantage for creating diverse chemical libraries through established synthetic protocols. By targeting fundamental cancer pathways like EGFR signaling, these derivatives hold significant promise for generating next-generation targeted therapies. The protocols and insights provided in this guide offer a robust framework for researchers to design, synthesize, and evaluate new quinazoline-based drug candidates in the ongoing fight against cancer.
References
- 1. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Novel Anti-inflammatory Agents from 6-Bromoquinazolin-4-ol
Abstract: The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including potent anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] This document provides a comprehensive guide for researchers and drug development professionals on the strategic utilization of 6-Bromoquinazolin-4-ol as a versatile starting material for the synthesis of novel anti-inflammatory agents. We detail robust synthetic protocols for targeted derivatization, explain the mechanistic rationale behind experimental choices, and provide established methods for evaluating biological activity.
Introduction: The Quinazolinone Scaffold in Inflammation
Chronic inflammation is a key pathological driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A primary target for anti-inflammatory drug discovery is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[5][6]
The quinazolinone core structure is a privileged scaffold in this domain.[7] Its rigid, bicyclic nature provides a fixed geometry for interaction with biological targets, while allowing for functionalization at multiple positions to fine-tune potency, selectivity, and pharmacokinetic properties. This compound, in particular, is an ideal starting synthon. Its key features include:
-
The N3-Position: Amenable to substitution for modulating interaction with the target's active site.
-
The C4-Oxo Group: A critical hydrogen bond acceptor.
-
The C6-Bromo Group: A versatile functional handle for advanced modifications via palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties.[8]
This guide outlines a logical workflow from initial synthesis to biological validation, empowering researchers to efficiently explore the chemical space around this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazolinone - A Biologically Active Scaffold - ProQuest [proquest.com]
- 8. nbinno.com [nbinno.com]
Application Notes and Protocols for Antimicrobial and Antifungal Derivatives of 6-Bromoquinazolin-4-ol
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The quinazolin-4(3H)-one core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and notably, antimicrobial and antifungal properties.[1][2] This structural motif is considered a "privileged structure" because it can bind to multiple, diverse biological targets with high affinity. The emergence of multidrug-resistant microbial strains presents a formidable challenge to global health, necessitating the urgent development of novel therapeutic agents.[3] Derivatives of quinazolin-4(3H)-one have emerged as a promising class of compounds in this pursuit, exhibiting potent activity against a spectrum of clinically relevant pathogens.[3][4]
The 6-bromo-quinazolin-4-ol moiety serves as a versatile and crucial intermediate in the synthesis of these potent antimicrobial and antifungal agents.[5] The bromine atom at the 6-position not only influences the electronic properties of the quinazolinone ring system but also provides a strategic handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1][5] This guide provides a comprehensive overview of the synthesis, antimicrobial and antifungal evaluation, and mechanistic insights into derivatives of 6-bromoquinazolin-4-ol, tailored for researchers, scientists, and drug development professionals.
Part 1: Synthesis of this compound and its Derivatives
The synthetic versatility of the quinazolinone scaffold allows for the introduction of various substituents at different positions, significantly influencing the biological activity. A common and efficient route to this compound and its subsequent derivatives begins with 5-bromoanthranilic acid.
General Synthetic Pathway
The synthesis typically involves a cyclization reaction of an N-acylated 5-bromoanthranilic acid or the reaction of 5-bromoanthranilic acid with a suitable one-carbon source. Further derivatization can be achieved by targeting the N-3 and C-2 positions of the quinazolinone ring.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Application Notes & Protocols: Strategic Functionalization of the 4-Hydroxyl Group of 6-Bromoquinazolin-4-ol
Abstract: This document provides a comprehensive technical guide for the chemical modification of the 4-hydroxyl group on 6-bromoquinazolin-4-ol. This scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for the synthesis of complex molecular architectures with significant pharmacological potential.[1][2] We will explore the principal synthetic strategies, including the pivotal conversion to a 4-chloro intermediate and direct O-alkylation and O-acylation methodologies. Each section combines in-depth mechanistic discussions with validated, step-by-step laboratory protocols, designed for immediate application by researchers in drug discovery and synthetic organic chemistry.
Introduction: The Quinazolinone Core and Its Strategic Importance
The quinazoline and quinazolinone ring systems are privileged scaffolds in drug development, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][3][4][5][6] The compound this compound is a particularly valuable building block due to its two distinct, orthogonally reactive functional handles.[1] The bromine atom at the 6-position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the 4-hydroxyl group offers a gateway for a different set of chemical transformations.
Crucially, this compound exists in a tautomeric equilibrium with its keto form, 6-bromo-3,4-dihydroquinazolin-4-one. This dynamic influences its reactivity, particularly in alkylation reactions where competition between N- and O-alkylation can occur. This guide focuses exclusively on derivatizing the oxygen atom at the C4 position, a key step in creating libraries of potential kinase inhibitors and other targeted therapeutics.
The primary strategies detailed herein are:
-
Conversion to 6-Bromo-4-chloroquinazoline: A robust method to activate the 4-position for subsequent nucleophilic substitution.
-
Direct O-Alkylation: Formation of ethers via Williamson or Mitsunobu reactions.
-
Direct O-Acylation: Synthesis of corresponding esters.
Part 1: The Cornerstone Strategy: Synthesis of 6-Bromo-4-chloroquinazoline
Expert Rationale: The conversion of the 4-hydroxyl group into a chloro group is arguably the most powerful and widely used strategy. The resulting 6-bromo-4-chloroquinazoline is a highly versatile electrophile.[7] The chlorine atom acts as an excellent leaving group, readily displaced by a vast array of nucleophiles—such as amines, alcohols, and thiols—via nucleophilic aromatic substitution (SNAr). This two-step sequence (chlorination followed by substitution) provides a more reliable and broader-scope approach to diverse C4-functionalized quinazolines than direct alkylation of the parent quinazolin-4-ol.
The transformation is typically achieved using dehydrating/chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ is often preferred for its efficacy and reliability.
Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinazoline
This protocol is adapted from established literature procedures.[8][9]
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-15 eq, used as reagent and solvent)
-
Triethylamine (Et₃N) or N,N-Dimethylformamide (DMF) (catalytic)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Ice-cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (e.g., 2.25 g, 10 mmol).
-
Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (e.g., 10 mL, ~100 mmol). A catalytic amount of DMF (2-3 drops) or triethylamine (1.5 eq) can be added to facilitate the reaction.[8][9]
-
Reaction: Heat the mixture to reflux (approx. 105 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes), observing the disappearance of the starting material.
-
Work-up (Quenching): After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice (~200 g). Caution: This is a highly exothermic reaction and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Neutralization: Continue stirring until all the ice has melted. Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7-8. The product will precipitate as a solid.
-
Extraction: Extract the aqueous mixture with chloroform or DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often sufficiently pure for the next step. If necessary, it can be recrystallized from ethanol or purified by column chromatography on silica gel.
Data Summary
| Reagent | Role | Stoichiometry | Typical Yield | Reference |
| POCl₃ | Chlorinating Agent | 10-15 eq | 85-95% | [8][9] |
| Et₃N / DMF | Catalyst | 1.5 eq / cat. | - | [8][9] |
Workflow Visualization
Caption: Workflow for the synthesis of 6-Bromo-4-chloroquinazoline.
Part 2: Direct O-Alkylation Methodologies
Expert Rationale: While conversion to the 4-chloro intermediate is robust, direct O-alkylation offers a more atom-economical route. However, chemists must be mindful of the potential for competitive N-alkylation at the N3 position due to the quinazolinone tautomer.[10] The choice of base and solvent system is critical to steer the reaction towards the desired O-alkylated product. Generally, aprotic solvents and strong bases favor O-alkylation, although N-alkylation is often the thermodynamically favored product under basic conditions.[10]
Method 1: Williamson Ether Synthesis
This classic SN2 reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[11][12] To favor O-alkylation, conditions that promote the kinetic product are often employed, such as using a strong, non-nucleophilic base at low temperatures.
Protocol: O-Benzylation of this compound
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.12 g, 5 mmol) and anhydrous THF (25 mL).
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (e.g., 0.24 g of 60% dispersion, 6 mmol) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The formation of the sodium salt should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (e.g., 0.65 mL, 5.5 mmol) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding saturated NH₄Cl solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to isolate the O-alkylated product.
Method 2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming ethers under mild, neutral conditions, which can be advantageous for sensitive substrates.[13] It converts a primary or secondary alcohol into a good leaving group in situ, which is then displaced by a nucleophile (in this case, the 4-hydroxyl of the quinazolinone) via an SN2 mechanism.[14][15]
Protocol: Mitsunobu Etherification
Materials:
-
This compound (1.1 eq)
-
Desired primary or secondary alcohol (e.g., ethanol) (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq), typically as a 40% solution in toluene.
-
Anhydrous THF
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (e.g., 1.24 g, 5.5 mmol), the alcohol (e.g., 0.29 mL ethanol, 5 mmol), and PPh₃ (e.g., 1.97 g, 7.5 mmol) in anhydrous THF (50 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the DEAD or DIAD solution (e.g., 3.7 mL of 40% DIAD in toluene, 7.5 mmol) dropwise to the stirred solution over 15-20 minutes. An orange color and/or the formation of a white precipitate (triphenylphosphine oxide) may be observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The primary challenge in Mitsunobu reactions is removing the triphenylphosphine oxide and hydrazine byproducts. Direct purification by flash column chromatography is the most common method.
Mechanism Visualization: Mitsunobu Reaction
Caption: Key intermediates in the Mitsunobu etherification pathway.
Part 3: Direct O-Acylation (Ester Formation)
Expert Rationale: The synthesis of 4-acyloxyquinazolines is readily achieved by standard esterification procedures. The 4-hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to activate the acylating agent and scavenge the HCl or carboxylic acid byproduct.
Experimental Protocol: O-Acetylation
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride or Acetic anhydride (1.5 eq)
-
Pyridine (used as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Dissolve this compound (e.g., 1.12 g, 5 mmol) in pyridine (15 mL) in a round-bottom flask and cool the solution to 0 °C.
-
Acylation: Slowly add acetyl chloride (e.g., 0.54 mL, 7.5 mmol) to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the reaction is complete.
-
Work-up: Pour the reaction mixture into a separatory funnel containing DCM (50 mL).
-
Washing: Wash the organic layer successively with cold 1 M HCl (2 x 25 mL) to remove pyridine, then with water (25 mL), and finally with brine (25 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude ester can be purified by recrystallization or column chromatography if needed.
General Characterization
Confirmation of successful functionalization is typically achieved through standard spectroscopic methods:
-
¹H NMR: Disappearance of the broad O-H proton signal (if visible) and the appearance of new characteristic signals corresponding to the protons of the newly introduced alkyl or acyl group.
-
¹³C NMR: Appearance of new carbon signals from the added functional group.
-
Mass Spectrometry: The molecular ion peak will correspond to the calculated mass of the desired product.
-
IR Spectroscopy: Disappearance of the broad O-H stretch and appearance of C-O-C (ether) or C=O (ester) stretching bands.
Conclusion
The functionalization of the 4-hydroxyl group of this compound is a critical step in the synthesis of diverse libraries of pharmacologically relevant molecules. By selecting the appropriate strategy—either through the highly reliable 4-chloro intermediate or via direct O-alkylation/acylation—researchers can efficiently generate a wide array of derivatives. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis and exploration of novel quinazoline-based compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. An overview of quinazolines: Pharmacological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlantis-press.com [atlantis-press.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Experimental protocol for the synthesis of a specific 6-Bromoquinazolin-4-ol derivative
Application Note: A Validated Protocol for the Synthesis of 6-Bromoquinazolin-4-ol
Abstract: This document provides a detailed, field-proven experimental protocol for the synthesis of this compound, a key heterocyclic intermediate in medicinal chemistry and drug development. The protocol is designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles and rationale. We will explore a classic and reliable synthetic route, troubleshoot common issues, and provide a framework for the successful synthesis and characterization of the target compound.
Introduction: The Quinazolinone Scaffold
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products, pharmaceuticals, and bioactive molecules.[1] The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[2][3]
The 6-bromo substitution on the quinazolinone ring serves as a versatile synthetic handle. The bromine atom provides a reactive site for further functionalization through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of diverse molecular libraries for drug discovery programs.[4] This guide details the synthesis of the foundational this compound (CAS: 32084-59-6) from 2-amino-5-bromobenzoic acid.
Synthetic Strategy and Mechanistic Rationale
The most direct and classical approach for synthesizing 4(3H)-quinazolinones is the Niementowski quinazolinone synthesis.[5] This method involves the cyclocondensation of an anthranilic acid derivative with an amide. For the synthesis of the unsubstituted this compound, the reaction of 2-amino-5-bromobenzoic acid with formamide is a highly effective and commonly employed strategy.[4][6]
The reaction proceeds in two key stages:
-
N-Formylation: The amino group of 2-amino-5-bromobenzoic acid acts as a nucleophile, attacking the carbonyl carbon of formamide. This initial step forms an N-formylanthranilic acid intermediate.
-
Cyclocondensation: At elevated temperatures, the newly formed amide undergoes an intramolecular cyclization. The amide nitrogen attacks the carboxylic acid carbon, leading to the elimination of a water molecule and the formation of the stable, bicyclic quinazolinone ring system.[5]
This process is typically performed at high temperatures, often using an excess of formamide which can also serve as the solvent.[6]
Caption: Reaction mechanism overview for the synthesis of this compound.
Detailed Experimental Protocol
This protocol details the synthesis of this compound via the cyclocondensation of 2-amino-5-bromobenzoic acid with formamide.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity |
| 2-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 1.0 | 10.0 g |
| Formamide | CH₃NO | 45.04 | ~20 | 40 mL |
| Deionized Water | H₂O | 18.02 | - | As needed |
| Ethanol | C₂H₅OH | 46.07 | - | For recrystallization |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol).
-
Addition of Reagent: To the flask, add formamide (40 mL). The formamide acts as both a reactant and a solvent.
-
Heating and Reaction: Place the flask in a preheated heating mantle or oil bath. Heat the reaction mixture to 130-140°C and maintain this temperature for 3-4 hours with continuous stirring.[6]
-
Causality: This temperature is crucial for overcoming the activation energy for both the initial N-formylation and the subsequent intramolecular cyclization and dehydration steps. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures (>180°C) can lead to the decomposition of formamide and decarboxylation of the starting material.[5]
-
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (e.g., 7:3 v/v). The disappearance of the starting material spot indicates the reaction is nearing completion.
-
Work-up and Isolation: After the reaction period, remove the flask from the heat source and allow it to cool to room temperature.
-
Precipitation: Slowly pour the cooled, viscous reaction mixture into a beaker containing 200 mL of crushed ice or ice-cold water while stirring vigorously. A solid precipitate will form.[7]
-
Causality: The organic product, this compound, is poorly soluble in cold water, while excess formamide and other potential water-soluble byproducts are readily dissolved. This step effectively isolates the crude product.
-
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual formamide.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved. The crude product is typically an off-white or pale yellow solid.[4]
Purification
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Procedure: Dissolve the crude solid in a minimum amount of boiling ethanol. If any insoluble impurities remain, perform a hot filtration. Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization and Data
-
Appearance: White to off-white solid powder.[4]
-
Molecular Formula: C₈H₅BrN₂O
-
Molecular Weight: 225.04 g/mol .[4]
-
Melting Point: Approximately 131-132 °C (literature value).[4]
-
Yield: Typical yields for this reaction range from 70% to 90%, depending on reaction conditions and purity of starting materials.
-
Structural Confirmation: The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environments in the molecule.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight. The spectrum should show characteristic isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the quinazolinone ring.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Reaction temperature too low. 3. Decarboxylation of starting material due to excessive heat.[5] | 1. Extend reaction time and monitor by TLC. 2. Ensure the reaction temperature is stable and within the 130-160°C range. 3. Avoid temperatures above 160°C. Use a high-boiling inert solvent for better temperature control.[5] |
| Multiple Spots on TLC / Impure Product | 1. Unreacted starting material. 2. Accumulation of N-formyl intermediate. 3. Formation of dimeric byproducts.[5] | 1. Ensure sufficient reaction time and temperature. 2. Insufficient heating may prevent the final cyclization step; ensure conditions are met. 3. Purify the crude product thoroughly via recrystallization or column chromatography. |
| Product is Dark/Oily | Decomposition of formamide or starting material at excessively high temperatures. | Maintain strict temperature control. Ensure the reaction does not exceed 160°C. Purify via recrystallization, possibly with activated charcoal. |
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Formamide is a teratogen and should be handled with extreme care. Avoid inhalation and skin contact.
-
The reaction is conducted at high temperatures. Use appropriate caution to avoid thermal burns.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. By understanding the mechanistic principles behind each step, researchers can effectively execute the synthesis, troubleshoot potential issues, and obtain a high-purity product. This versatile intermediate serves as a valuable starting point for the development of more complex quinazolinone derivatives with significant potential in pharmaceutical research.
References
- 1. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. generis-publishing.com [generis-publishing.com]
- 7. scispace.com [scispace.com]
Troubleshooting & Optimization
Troubleshooting low yield in 6-Bromoquinazolin-4-ol synthesis
Technical Support Center: 6-Bromoquinazolin-4-ol Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this compound. As a crucial intermediate in medicinal chemistry, achieving a high yield of this compound is often critical for project success.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide focuses on the most common synthetic route: the cyclization of 2-amino-5-bromobenzoic acid with a formamide source, a variant of the Niementowski quinazoline synthesis.[1][3][4]
Section 1: Starting Material Quality and Integrity
Question 1: My yield is consistently low, and I suspect my 2-amino-5-bromobenzoic acid is impure. How critical is its purity, and what are the purification options?
Answer: The purity of your starting material, 2-amino-5-bromobenzoic acid, is absolutely critical. Impurities can directly interfere with the reaction, leading to the formation of side products or preventing the reaction from going to completion.[5][6]
Causality: The primary precursor for 2-amino-5-bromobenzoic acid is often anthranilic acid, which undergoes bromination.[7][8] A common impurity resulting from this process is the over-brominated product, 2-amino-3,5-dibromobenzoic acid. This dibrominated species can participate in the reaction, leading to the formation of 6,8-dibromoquinazolin-4-ol, a significant impurity that can complicate purification and lower the yield of your desired product.
Troubleshooting Steps:
-
Verify Purity: Before starting, verify the purity of your 2-amino-5-bromobenzoic acid using techniques like melting point determination (pure compound melts at 213-215 °C), NMR, or LC-MS.[9]
-
Purification Protocol (Recrystallization): If impurities are detected, recrystallization is an effective purification method. A common procedure involves dissolving the crude acid in boiling water with the addition of hydrochloric acid to filter out the less soluble dibrominated impurity while it's hot. The desired 2-amino-5-bromobenzoic acid will then precipitate upon cooling of the filtrate.[7]
Protocol: Purification of 2-amino-5-bromobenzoic acid
-
Suspend the crude solid in a minimal amount of boiling water.
-
Add concentrated hydrochloric acid dropwise until the solid dissolves.
-
Perform a hot filtration under vacuum to remove any insoluble material (likely the dibrominated impurity).
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the precipitated crystals of pure 2-amino-5-bromobenzoic acid by vacuum filtration, wash with cold water, and dry thoroughly.[7]
Question 2: Does the quality of the formamide or formic acid matter?
Answer: Yes, the quality of your C1 source (formamide, formic acid, etc.) is paramount. These reagents are often hygroscopic, and the presence of water can be detrimental to the reaction.
Causality: The Niementowski synthesis involves a cyclization-condensation mechanism.[3][10] Water can hydrolyze key intermediates or dilute the reagents, slowing down the reaction rate. In reactions requiring high temperatures, the presence of water can also lead to pressure buildup and decomposition of starting materials or the product itself.[11]
Troubleshooting Steps:
-
Use High-Purity Reagents: Always use freshly opened bottles of high-purity, anhydrous formamide or formic acid.
-
Proper Storage: Store these reagents in a desiccator or under an inert atmosphere to prevent moisture absorption.
-
Degassing: For particularly sensitive reactions, degassing the solvent/reagent can be beneficial.
Section 2: Reaction Condition Optimization
Question 3: My reaction stalls and does not go to completion, even with pure starting materials. Could the reaction temperature be the issue?
Answer: Absolutely. Temperature is one of the most critical parameters in quinazolinone synthesis. Suboptimal temperatures can result in an incomplete reaction, while excessively high temperatures can lead to degradation.
Causality: The cyclization step has a significant activation energy barrier that requires thermal energy.[6] However, quinazolinones and the anthranilic acid starting material can decompose at very high temperatures (often exceeding 180-200°C), leading to the formation of tar-like byproducts and a subsequent decrease in yield.[11]
Troubleshooting Steps:
-
Temperature Screening: The optimal temperature often lies between 125-160°C.[12] It is highly recommended to perform small-scale trial reactions at different temperatures (e.g., 130°C, 145°C, 160°C) to identify the sweet spot that provides the best balance of reaction rate and product stability.[6]
-
Monitoring: Monitor the reaction progress closely using TLC or LC-MS. If the starting material is being consumed but little product is forming, the temperature may be too high, causing decomposition. If the starting material is consumed slowly, the temperature may be too low.
| Parameter | Effect of Being Too Low | Effect of Being Too High | Recommended Range |
| Temperature | Incomplete reaction, slow conversion rate | Decomposition of starting material/product, byproduct formation | 125 - 160 °C |
| Reaction Time | Incomplete conversion | Increased byproduct formation, potential product degradation | 3 - 8 hours |
Question 4: I am seeing several spots on my TLC plate. What are the likely side reactions, and how can I minimize them?
Answer: Side product formation is a common cause of low yields. In the synthesis of this compound, the primary side reactions often involve dimerization, incomplete cyclization, or degradation.
Causality: The reaction proceeds through an intermediate N-formyl-2-amino-5-bromobenzoic acid, which then cyclizes. If conditions are not optimal, this intermediate can react with another molecule of 2-amino-5-bromobenzoic acid, leading to amide byproducts. High temperatures can also cause decarboxylation of the starting material before cyclization can occur.
Troubleshooting Workflow
Caption: A troubleshooting decision tree for low yield.
Question 5: I've heard microwave-assisted synthesis can be effective. Is it a viable alternative?
Answer: Yes, microwave-assisted synthesis is an excellent method for this reaction. It can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.[1][13]
Causality: Microwave energy directly couples with polar molecules in the reaction mixture, leading to a rapid increase in temperature. This localized, efficient heating can promote the desired cyclization reaction over competing decomposition pathways that might occur with prolonged conventional heating.
Protocol: Microwave Synthesis
-
In a microwave reaction tube, combine 2-amino-5-bromobenzoic acid (1.0 mmol) and formamide (3.0 mL).
-
Seal the tube and place it in a microwave reactor.
-
Apply microwave irradiation (e.g., 120 W) for a short duration (e.g., 20 minutes), maintaining a controlled temperature.[13]
-
After completion, cool the mixture and remove the solvent under reduced pressure before proceeding with purification.
Section 3: Work-up and Purification
Question 6: I'm losing a significant amount of product during the aqueous work-up. How can I improve my extraction efficiency?
Answer: Product loss during work-up is often due to the amphoteric nature of the quinazolinone ring system. Optimizing the pH of the aqueous layer is crucial to ensure the product is in its neutral, less water-soluble form.[6]
Causality: The this compound can act as both a weak acid (the N-H proton) and a weak base (the nitrogen atoms in the ring). At very low or very high pH, it can form salts that are more soluble in the aqueous phase than in the organic extraction solvent.
Troubleshooting Steps:
-
Neutralize Carefully: After the reaction, cool the mixture and pour it into cold water. Carefully adjust the pH to be near neutral (pH 6-7) using a suitable base (e.g., sodium bicarbonate solution) or acid. This will precipitate the crude product.
-
Solvent Choice: Use an appropriate organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and methanol.
-
Salting Out: Before extraction, saturating the aqueous layer with sodium chloride can decrease the solubility of your organic product in the water, driving more of it into the organic layer.
General Synthetic Pathway
Caption: The reaction of 2-amino-5-bromobenzoic acid with formamide.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Niementowski_quinazoline_synthesis [chemeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-氨基-5-溴苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Niementowski Quinazoline Synthesis [drugfuture.com]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 32084-59-6 [chemicalbook.com]
Side reactions and byproduct formation in 6-Bromoquinazolin-4-ol functionalization
Welcome to the technical support center for the functionalization of 6-Bromoquinazolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges, side reactions, and byproduct formation encountered during its derivatization, providing in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format.
Section 1: The N3 vs. O4 Alkylation Conundrum
The quinazolinone scaffold possesses two primary sites for alkylation: the N3-position and the O4-position, creating an ambident nucleophile. The regioselectivity of this reaction is a frequent challenge, heavily influenced by reaction conditions.
FAQ 1: My alkylation of this compound with an alkyl halide resulted in a mixture of isomers. How can I control the regioselectivity to favor N3-alkylation?
Answer: This is a classic and critical issue in quinazolinone chemistry. To favor the thermodynamically more stable N3-alkylated product, you must carefully select your base and solvent system. The key is to promote conditions that allow for the formation of the nitrogen anion or facilitate the reaction through a pathway that leads to the N-alkylated product.
Causality Explained: Under classical two-phase conditions (a solid base in an aprotic solvent), the reaction typically favors N3-alkylation.[1][2] The use of alkali metal carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) is the standard approach.[2] The reaction proceeds via the deprotonation of the N3-proton, creating a nucleophilic nitrogen that readily attacks the alkyl halide.
Troubleshooting Protocol for Selective N3-Alkylation:
-
Reagent Preparation: Ensure your this compound is dry. Moisture can interfere with the reaction. Use an anhydrous grade of DMF or ACN.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous DMF (to make a ~0.1 M solution). Add finely powdered anhydrous Potassium Carbonate (K₂CO₃, 2.0-3.0 eq). Cesium Carbonate (Cs₂CO₃, 1.5-2.0 eq) can be more effective for less reactive halides due to its higher solubility and the increased nucleophilicity of the resulting anion.[2]
-
Electrophile Addition: Add the alkyl halide (1.1-1.3 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction to 60-100 °C. The optimal temperature will depend on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, pour it into ice water, and stir. The product will often precipitate. Collect the solid by filtration, wash with water, and dry. Recrystallization or column chromatography can be used for further purification.
Confirmation of Structure: The N3 and O4 isomers can be distinguished using 2D NMR spectroscopy (HMBC, NOESY). For N3-alkylation, a correlation between the methylene protons of the newly introduced alkyl group and the C2 and C4 carbons of the quinazolinone core should be observed.[2] The chemical shift of the methylene protons is also indicative: N-CH₂ protons typically appear more upfield (e.g., ~5.2 ppm for a benzyl group) compared to O-CH₂ protons (~5.6 ppm for a benzyl group).[2]
FAQ 2: Under what conditions would O4-alkylation be favored?
Answer: While N3-alkylation is often the desired outcome, O4-alkylation to form a 4-alkoxy-6-bromoquinazoline can be achieved, though it is generally less common under standard alkyl halide conditions. Specific, less conventional methods are required to favor this kinetic product.
Causality Explained: Factors that favor O-alkylation include using a silver salt of the quinazolinone, which softens the oxygen atom, or using specific alkylating agents under conditions that promote reaction at the more sterically accessible oxygen.[3] For some heterocyclic systems, phase transfer catalysis or the use of different metal salts can alter the N/O selectivity.[4] Another strategy involves converting the 4-ol to a 4-chloro group first, followed by nucleophilic substitution with an alcohol/alkoxide, which exclusively yields the O-alkylation product.
Diagram: N- vs. O-Alkylation Pathways
Caption: Regioselectivity in the alkylation of this compound.
Section 2: Functionalization at the 4-Position (OH to Cl)
To facilitate nucleophilic substitution at the C4 position, the hydroxyl group is often converted to a more reactive leaving group, typically a chloride.
FAQ 3: I am trying to synthesize 6-bromo-4-chloroquinazoline from this compound using phosphorus oxychloride (POCl₃), but my yields are low and I see significant decomposition. What is going wrong?
Answer: This is a common and robust transformation, but it requires careful control of conditions to prevent byproduct formation. The primary issues are often incomplete reaction, harsh thermal conditions leading to decomposition, and difficult work-up procedures.
Causality Explained: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. The reaction proceeds by activation of the carbonyl oxygen, followed by chloride attack. However, POCl₃ is highly reactive and can lead to charring or the formation of intractable tars at excessively high temperatures or with prolonged heating. The work-up is also critical; quenching unreacted POCl₃ with water is highly exothermic and must be done cautiously.
Troubleshooting Protocol for 4-Chloroquinazoline Synthesis:
-
Reaction Setup: To this compound (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 vol eq) in a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas).
-
Catalyst (Optional but Recommended): Add a catalytic amount of N,N-Dimethylformamide (DMF) or a phase-transfer catalyst like benzyltriethylammonium chloride. This can significantly accelerate the reaction, allowing for lower temperatures and shorter reaction times.[5]
-
Reaction Conditions: Heat the mixture to reflux (typically around 110 °C) for 2-6 hours.[5] Monitor the reaction by TLC (e.g., by taking a small aliquot, quenching it carefully in ice/bicarbonate, extracting with ethyl acetate, and spotting). The starting material is much more polar than the product.
-
Work-up - CRITICAL STEP:
-
Method A (Distillation): After completion, allow the reaction to cool slightly. Remove the excess POCl₃ under reduced pressure (use a robust vacuum pump with a cold trap and base trap). This is the safest and cleanest method for larger scales.
-
Method B (Quenching): Cool the reaction mixture in an ice bath. Very slowly and cautiously, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This quench is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.
-
-
Neutralization & Isolation: After quenching, the product may precipitate from the acidic aqueous solution. Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH is ~7-8.[6]
-
Extraction & Purification: Extract the product with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often a solid and can be purified by recrystallization or a short plug of silica gel.
| Common Issue | Probable Cause | Recommended Solution |
| Dark, tarry reaction mixture | Reaction temperature too high or reaction time too long. | Reduce reflux time. Use a catalyst (e.g., DMF) to lower the required temperature. Monitor closely by TLC. |
| Incomplete conversion | Insufficient heating time or insufficient POCl₃. | Ensure reaction goes to completion by TLC monitoring. Use a slight excess of POCl₃. |
| Low yield after work-up | Product hydrolysis back to starting material during quench/neutralization. Product is partially soluble in the aqueous phase. | Keep the mixture cold during the entire work-up. Ensure rapid extraction after neutralization. Perform multiple extractions. |
| Violent, uncontrolled quench | Quenching too quickly or at too high a temperature. | Add the reaction mixture to ice, not the other way around. Perform the addition very slowly with efficient stirring and external cooling. |
Section 3: Cross-Coupling Reactions at the C6-Bromo Position
The C6-bromo position is an ideal handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
FAQ 4: I am performing a Suzuki coupling on 6-bromo-N3-alkyl-quinazolin-4-one, but I am observing a significant amount of a debrominated byproduct. How can I prevent this?
Answer: The formation of the hydrodehalogenated (or debrominated) byproduct is a well-known side reaction in palladium-catalyzed cross-couplings.[7] It arises from the premature protonolysis of the organopalladium intermediate before it can undergo reductive elimination to form the desired product.
Causality Explained: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species. The resulting Ar-Pd(II)-Br intermediate can, under certain conditions, react with a proton source in the reaction mixture (e.g., water in the solvent or base, or the boronic acid itself) to yield the debrominated arene and regenerate a Pd(II) species. This pathway competes with the desired transmetalation and reductive elimination steps.
Diagram: Suzuki Coupling and the Debromination Side Reaction
Caption: Simplified catalytic cycle for Suzuki coupling showing the competing debromination pathway.
Troubleshooting Protocol to Minimize Debromination:
-
Use Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware. Use a base that is anhydrous (e.g., freshly powdered K₃PO₄ or Cs₂CO₃). While Suzuki reactions are often tolerant of water, excessive amounts can promote this side reaction.[8]
-
Degas Thoroughly: Oxygen can degrade the palladium catalyst, leading to less efficient coupling and potentially favoring side reactions. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes before adding the catalyst, or by using several freeze-pump-thaw cycles.
-
Choose the Right Base: A strong, non-nucleophilic base is often preferred. Potassium phosphate (K₃PO₄) is an excellent choice for minimizing debromination. Avoid bases that might have excess water (e.g., older bottles of Na₂CO₃).
-
Optimize Catalyst and Ligand: Ensure you are using an active catalyst system. For challenging couplings, a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) can accelerate the desired reductive elimination step, outcompeting the protonolysis pathway.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes suppress side reactions. Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish.
FAQ 5: My Buchwald-Hartwig amination is giving me a complex mixture, including what appears to be a biaryl byproduct. What is causing this?
Answer: Biaryl formation is a known side reaction in Buchwald-Hartwig aminations, particularly when using primary amines.[9] It arises from a competitive C-C coupling pathway. Additionally, catalyst decomposition or reaction with the amine can lead to complex mixtures.
Causality Explained: The formation of biaryl byproducts can occur through several mechanisms. One possibility is a competing Suzuki-like coupling if any boronic acid impurities are present. More commonly, it can result from reductive elimination from a diarylpalladium(II) intermediate, which can form under certain conditions. The choice of ligand, base, and solvent is critical to favor the desired C-N bond formation over these side reactions.[10]
Troubleshooting Protocol for Cleaner Buchwald-Hartwig Amination:
-
Ligand is Key: This reaction is highly sensitive to the choice of ligand. Use modern, sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos). These ligands promote the desired C-N reductive elimination and stabilize the catalytic species, preventing side reactions.[11]
-
Base Selection: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. Ensure the base is fresh and highly pure.
-
Solvent Choice: Anhydrous, non-protic solvents like toluene or dioxane are standard.
-
Control Stoichiometry: Use a slight excess of the amine (1.2-1.5 eq). A large excess can sometimes lead to catalyst inhibition.
-
Ammonia Equivalents: If coupling ammonia itself, direct coupling is notoriously difficult due to tight binding to palladium.[12] It is often more effective to use an ammonia equivalent, such as benzophenone imine or lithium bis(trimethylsilyl)amide, followed by hydrolysis.[13]
References
- 1. N- and / or O- Alkylation of Quinazolinone Derivatives [ideas.repec.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. atlantis-press.com [atlantis-press.com]
- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. Dehalogenation - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 10. research.rug.nl [research.rug.nl]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Purifying 6-Bromoquinazolin-4-ol Derivatives by Column Chromatography
Welcome to the technical support center for the purification of 6-bromoquinazolin-4-ol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable compounds. As a class of molecules with significant therapeutic potential, their purity is paramount for accurate biological evaluation and downstream applications.[1][2][3][4] This document provides in-depth, field-tested advice in a direct question-and-answer format to help you navigate the nuances of their purification by column chromatography.
Part 1: Foundational Knowledge - Frequently Asked Questions
This section addresses fundamental questions that form the basis of a successful column chromatography separation for this compound derivatives.
Q1: How do I choose the right stationary phase for my compound?
A1: For the majority of this compound derivatives, silica gel (230-400 mesh) is the stationary phase of choice due to its versatility and the polar nature of the quinazolinone core.[5] The nitrogen atoms in the quinazolinone ring and the oxygen of the carbonyl group can form hydrogen bonds with the silanol groups of the silica, which is the primary mechanism of interaction. For highly polar derivatives that do not move on silica, or for compounds that are sensitive to acidic conditions, alternative stationary phases like alumina (neutral or basic) or even reverse-phase C18 silica can be considered.[6]
Q2: What is the best way to determine the ideal mobile phase (eluent)?
A2: The most effective method is to first perform a thorough analysis using Thin Layer Chromatography (TLC) .[5] The goal is to find a solvent system where your desired compound has an Rf value between 0.2 and 0.4 .[5][7] This range typically provides the best separation on a column.
-
Starting Point: A common and effective starting eluent for quinazolinone derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[5]
-
Polar Derivatives: For more polar compounds, a system of dichloromethane and methanol is often successful.[5]
-
Systematic Approach: Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the polar solvent until the desired Rf is achieved.
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: In this method, the solvent composition remains constant throughout the purification.[5] This is ideal when the impurities are well-separated from your product on the TLC plate (i.e., their Rf values are significantly different).
-
Gradient Elution: Here, the polarity of the mobile phase is gradually increased during the separation.[5] This technique is highly effective for complex mixtures containing compounds with a wide range of polarities. A gradient can help to first elute non-polar impurities, then your product, and finally wash off highly polar baseline impurities, often resulting in a faster and more efficient purification. When switching to a more polar solvent system, do so gradually to avoid generating heat that can cause the silica bed to crack.[5][7]
Part 2: Troubleshooting Common Purification Problems
This section is dedicated to solving the specific issues that can arise during the column chromatography of this compound derivatives.
Problem 1: Poor Separation & Overlapping Fractions
Q: My compound is co-eluting with an impurity, even though they have different Rf values on the TLC plate. What's going wrong?
A: This is a common and frustrating issue. Here are the likely causes and solutions:
-
Cause 1: Column Overloading. You may have loaded too much crude material onto the column. A general guideline is to use a ratio of silica gel to crude product of at least 30:1 to 50:1 by weight for moderately difficult separations.[7]
-
Solution: Reduce the amount of sample loaded onto the column.
-
-
Cause 2: Improper Sample Loading. If the initial band of your compound is too wide, it will lead to broad, overlapping bands as the column runs.
-
Solution: Dissolve your crude product in the minimum amount of solvent, preferably the eluent itself.[8] If your compound is poorly soluble in the eluent, you can use a slightly stronger solvent (e.g., dichloromethane) to dissolve it, but keep the volume to an absolute minimum. Alternatively, consider dry loading : dissolve your compound, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of your packed column.[8]
-
-
Cause 3: Poorly Packed Column. Air bubbles, channels, or cracks in the silica bed will lead to an uneven flow of the mobile phase and result in poor separation.
-
Solution: Repack the column carefully. Ensure you create a uniform slurry of silica in your eluent and allow it to settle evenly without any air gaps.[5]
-
Problem 2: The Compound Won't Move
Q: My this compound derivative is stuck at the top of the column and won't elute. What should I do?
A: This indicates that the mobile phase is not polar enough to displace your compound from the highly polar silica gel.
-
Cause: Insufficient Eluent Polarity. The interaction between your polar compound and the silica is stronger than the interaction with the eluent.
-
Solution: Gradually increase the polarity of your mobile phase.[5] If you are using a hexanes/ethyl acetate system, slowly increase the percentage of ethyl acetate. If that is insufficient, you may need to switch to a more polar system, such as dichloromethane/methanol. For very polar derivatives, adding a small percentage (0.5-1%) of acetic acid can help to disrupt strong interactions with the silica, but be mindful of your compound's stability in acidic conditions.
-
Problem 3: Peak Tailing
Q: My compound is eluting, but the fractions show significant tailing on TLC, leading to many mixed fractions and low yield. Why is this happening?
A: Peak tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase.
-
Cause: Strong Interaction with Acidic Silica Sites. The quinazolinone core contains basic nitrogen atoms that can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes some molecules to "stick" longer than others, resulting in a tailed peak.
-
Solution: Add a Basic Modifier. The most effective solution is to add a small amount of a basic modifier to your eluent.[5] Triethylamine (Et3N) at a concentration of 0.1-1% is a common choice. The triethylamine will preferentially bind to the active acidic sites on the silica, preventing your compound from interacting too strongly and resulting in sharper, more symmetrical peaks. Always perform a small-scale TLC with the added modifier to ensure it provides the desired effect before running the column.
-
Problem 4: The Compound Decomposed on the Column
Q: I ran my column, but I can't find my product in any of the fractions. I suspect it decomposed. How can I confirm this and prevent it?
A: Compound instability on silica gel is a serious issue, particularly with sensitive functional groups.
-
Cause: Acidity of Silica Gel. Standard silica gel is acidic and can cause the degradation of certain compounds.[6]
-
How to Check for Instability: Perform a simple 2D TLC experiment. Spot your crude mixture on a TLC plate, run it in a suitable eluent, and mark the spots. Then, turn the plate 90 degrees and run it again in the same eluent. If your compound is stable, the spots will simply move to new positions along a diagonal. If new spots appear that were not in the original mixture, it's a sign of decomposition on the silica.[6]
-
Solutions:
-
Deactivate the Silica: You can try deactivating the silica gel by treating it with a base, such as triethylamine, before packing the column.
-
Use an Alternative Stationary Phase: If the decomposition is severe, switch to a more inert stationary phase like neutral alumina or Florisil.[6]
-
Reverse-Phase Chromatography: For some derivatives, purification using a C18 reverse-phase column with a polar mobile phase (like water/acetonitrile or water/methanol) may be a viable, albeit more expensive, alternative.[5]
-
-
Part 3: Protocols and Data
Standard Protocol: Flash Column Chromatography of a this compound Derivative
This protocol outlines a standard procedure for purifying a moderately polar derivative.
-
TLC Analysis: Determine the optimal solvent system. For this example, let's assume a 3:1 hexanes:ethyl acetate mixture gives an Rf of ~0.3 for the product.
-
Column Preparation:
-
Select an appropriate size glass column with a stopcock.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a ~1 cm layer of sand.
-
In a separate beaker, prepare a slurry of silica gel (230-400 mesh) in the 3:1 hexanes:ethyl acetate eluent. Use a silica-to-crude-product ratio of approximately 40:1 by weight.[7]
-
Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle.[5]
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal volume of the eluent or dichloromethane.
-
Carefully apply the sample solution to the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica until the liquid level reaches the top of the sand.
-
-
Elution:
-
Carefully add the eluent to the column, taking care not to disturb the top layer.
-
Apply gentle pressure using nitrogen or compressed air to achieve a steady flow rate (a drop rate of a few drops per second is a good starting point).
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Data Table: Recommended Starting Solvent Systems
The polarity of this compound derivatives is highly dependent on the nature of the substituents at other positions (e.g., R2 and R3). This table provides starting points for TLC method development.
| Substituent Type on Quinazolinone Ring | Predicted Polarity | Recommended Starting Eluent System | Modifier to Consider |
| Alkyl or Aryl groups | Low to Medium | Hexanes / Ethyl Acetate (e.g., 4:1) | 0.5% Triethylamine |
| Groups with heteroatoms (e.g., ethers, amines) | Medium to High | Dichloromethane / Methanol (e.g., 20:1) | 0.5% Triethylamine |
| Phenolic or Carboxylic Acid groups | High | Ethyl Acetate / Methanol with Acetic Acid | 1% Acetic Acid |
| Electron-donating groups (e.g., -OCH3) | May slightly increase polarity | Hexanes / Ethyl Acetate (e.g., 2:1) | 0.5% Triethylamine |
| Electron-withdrawing groups (e.g., -NO2) | May significantly increase polarity | Dichloromethane / Methanol (e.g., 10:1) | 0.5% Triethylamine |
Note: These are starting points. The optimal system must be determined empirically via TLC.[5][9]
Part 4: Visualized Workflows
Workflow for Column Chromatography Purification
Caption: Standard workflow for purifying this compound derivatives.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common chromatography issues.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 6-Bromoquinazolin-4-ol in organic solvents
Welcome to the Technical Support Center for 6-Bromoquinazolin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and encountering challenges related to its solubility in organic solvents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experimental workflows effectively.
Introduction to this compound
This compound (CAS No. 32084-59-6) is a heterocyclic organic compound that serves as a vital intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its quinazolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds investigated for anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
The physicochemical properties of this compound, particularly its poor solubility, can present significant hurdles in its handling and application. This guide provides a comprehensive resource to address these challenges head-on.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | [1] |
| Molecular Weight | 225.04 g/mol | [1][5] |
| Appearance | White to off-white solid powder | [1] |
| Melting Point | 131-132 °C | [1] |
Frequently Asked Questions (FAQs)
Here we address the most common solubility issues encountered by researchers working with this compound.
Q1: Why is this compound so poorly soluble in many common organic solvents?
A1: The limited solubility of this compound stems from its rigid, planar heterocyclic structure and the presence of intermolecular hydrogen bonding facilitated by the quinazolinone moiety. This leads to high crystal lattice energy, which is the energy required to break apart the crystal structure and solvate the individual molecules. Solvents must provide sufficient energy to overcome these strong intermolecular forces.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: For initial attempts at dissolution, polar aprotic solvents are highly recommended. These solvents can disrupt the intermolecular forces of this compound without engaging in strong hydrogen bonding with the solute that could hinder solubility. The top-tier choices are:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
These solvents have been shown to be effective for a wide range of quinazolinone derivatives.[6]
Q3: I've tried dissolving this compound in DMSO, but it's still not fully soluble at my desired concentration. What should I do?
A3: This is a common challenge. Here are the next steps to take, in order of recommendation:
-
Gentle Heating: Warm the solution in a water bath to between 30-50°C. Increased thermal energy can help overcome the crystal lattice energy.
-
Sonication: Use a bath sonicator to provide mechanical agitation. This can help to break up solid aggregates and increase the surface area for dissolution.
-
Use of Co-solvents: If you are preparing a stock solution for use in an aqueous medium, you can try adding a small amount of a co-solvent like ethanol to your primary solvent. However, for a pure organic stock, this is less common.
Q4: Can I use protic solvents like ethanol or methanol?
A4: While polar protic solvents like ethanol and methanol can dissolve this compound to some extent, their solubility is generally lower compared to DMSO or DMF. They are often more effective when used hot or as part of a co-solvent system. For instance, recrystallization of related compounds is sometimes performed from hot ethanol, indicating that temperature significantly impacts solubility in these solvents.
Troubleshooting Guide
This section provides a systematic approach to overcoming solubility challenges with this compound.
Problem 1: The compound will not dissolve in the chosen solvent at room temperature.
-
Cause A: Insufficient Solvent Polarity. The solvent may not be polar enough to interact effectively with the quinazolinone structure.
-
Solution: Switch to a more polar aprotic solvent like DMSO or DMF.
-
-
Cause B: High Crystal Lattice Energy. The energy of the solvent-solute interaction is not sufficient to overcome the energy of the crystal lattice.
-
Solution 1: Apply gentle heat (30-50°C) while stirring.
-
Solution 2: Use sonication to aid in the dissolution process.
-
Solution 3: Increase the volume of the solvent to achieve a lower concentration.
-
Problem 2: The compound dissolves upon heating but precipitates out upon cooling.
-
Cause: Supersaturation. The solution was saturated at a higher temperature, and as it cools, the solubility limit decreases, causing the compound to precipitate.
-
Solution 1: Prepare a more dilute stock solution that remains stable at room temperature.
-
Solution 2: If for a specific application a high concentration is needed immediately after preparation, use the solution while it is still warm.
-
Solution 3: Consider a co-solvent system. For example, if the final application is in a less polar medium, dissolving in a small amount of DMSO first and then diluting with the final solvent may help maintain solubility.
-
Problem 3: I need to prepare a stock solution for a biological assay, but the final concentration of DMSO is too high.
-
Cause: High Stock Concentration in DMSO. To achieve the desired final concentration of your compound, the volume of the DMSO stock added to the aqueous buffer is toxic to the cells.
-
Solution 1: Prepare a more concentrated stock solution. If the solubility in DMSO allows, prepare a more concentrated stock so that a smaller volume is needed for dilution.
-
Solution 2: Use a co-solvent system for the final dilution. Instead of diluting the DMSO stock directly into the aqueous buffer, first, dilute it into a solution containing a solubilizing agent like PEG 300 or Tween 80 before the final dilution into the buffer. This can help to keep the compound in solution at a lower final DMSO concentration.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a standard 10 mM stock solution of this compound in DMSO for general laboratory use.
Materials:
-
This compound (MW: 225.04 g/mol )
-
Anhydrous DMSO
-
Analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 225.04 g/mol = 0.00225 g = 2.25 mg
-
-
Weighing: Accurately weigh 2.25 mg of this compound and place it into a clean, dry vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex for 1-2 minutes.
-
Troubleshooting: If the compound is not fully dissolved, place the vial in a water bath at 30-40°C for 10-15 minutes, vortexing intermittently. Alternatively, sonicate the vial for 5-10 minutes.
-
Storage: Once fully dissolved, store the stock solution at room temperature or as recommended by the supplier, protected from light and moisture.
Protocol 2: Systematic Solubility Assessment
Objective: To determine the approximate solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, ethyl acetate, THF)
-
Small, sealable glass vials
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Preparation: Add a pre-weighed amount of this compound (e.g., 5 mg) to a series of vials, one for each solvent to be tested.
-
Solvent Addition: Start by adding a small, measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.
-
Equilibration: Seal the vial and stir at room temperature for a set period (e.g., 1 hour).
-
Observation: Observe if the solid has completely dissolved.
-
Titration: If the solid has not dissolved, add another measured aliquot of the solvent (e.g., 0.1 mL) and repeat the equilibration and observation steps.
-
Endpoint: Continue adding the solvent in a stepwise manner until the solid is fully dissolved.
-
Calculation: Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.
-
Repeat: Repeat the process for each of the selected solvents.
Data Presentation
Qualitative Solubility of this compound:
| Solvent | Polarity | Type | Expected Solubility |
| DMSO | High | Aprotic | High |
| DMF | High | Aprotic | High |
| Methanol | High | Protic | Moderate (improves with heat) |
| Ethanol | High | Protic | Moderate (improves with heat) |
| Acetone | Medium | Aprotic | Low to Moderate |
| Ethyl Acetate | Medium | Aprotic | Low |
| THF | Medium | Aprotic | Low to Moderate |
| Toluene | Low | Aprotic | Very Low / Insoluble |
| Hexane | Low | Aprotic | Insoluble |
Quantitative Solubility of Pyrazolo Quinazoline Derivatives (for reference): [6]
| Compound | Solvent | Solubility (mole fraction x 10³) at 298.15 K |
| KC-1 | DMF | 1.83 |
| KC-1 | DMSO | 1.45 |
| KC-1 | Ethyl Acetate | 0.42 |
| KC-1 | THF | 0.81 |
| KC-2 | DMF | 1.95 |
| KC-2 | DMSO | 1.62 |
| KC-2 | Ethyl Acetate | 0.51 |
| KC-2 | THF | 0.89 |
Note: This data is for structurally related but different compounds and should be used as a general guide only.[6]
Visualizations
Troubleshooting Workflow for Dissolving this compound
References
- 1. nbinno.com [nbinno.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. benchchem.com [benchchem.com]
Preventing dehalogenation of 6-Bromoquinazolin-4-ol during reactions
Welcome to the technical support center for 6-Bromoquinazolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges, particularly the prevention of dehalogenation, and provide in-depth, field-proven insights to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Preventing Dehalogenation
Dehalogenation, specifically debromination, is a frequent and frustrating side reaction encountered during palladium-catalyzed cross-coupling reactions of this compound. Understanding the underlying mechanisms is the first step toward mitigating this issue.
Q1: I'm observing significant debromination of my this compound during a Suzuki coupling reaction. What are the primary causes?
A1: The loss of the bromine atom from your starting material, a process known as hydrodehalogenation, is a common competing pathway in palladium-catalyzed reactions.[1][2] Several factors can promote this undesired outcome:
-
Catalyst System: The choice of palladium source and, more critically, the phosphine ligand, plays a pivotal role.[3][4] Insufficiently bulky or electron-rich ligands can lead to the formation of palladium hydride species (Pd-H), which are key culprits in dehalogenation.[5][6]
-
Base: The strength and nature of the base can significantly influence the reaction pathway. Strong bases, particularly alkoxides like sodium tert-butoxide, can promote dehalogenation.[7][8] Weaker inorganic bases such as carbonates are often a better choice.[7]
-
Solvent and Impurities: Protic solvents or the presence of water can serve as a hydrogen source for the dehalogenation process.[1][2] Additionally, certain solvents like DMF can decompose at elevated temperatures to generate species that facilitate this side reaction.
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of catalyst degradation and the formation of species that lead to dehalogenation.
Visualizing the Competing Pathways
To better understand the challenge, let's visualize the desired Suzuki coupling pathway versus the undesired dehalogenation pathway.
Caption: Competing Suzuki coupling and dehalogenation pathways.
Q2: What specific experimental modifications can I make to minimize debromination in my cross-coupling reaction?
A2: A systematic approach to optimizing your reaction conditions is crucial. Here are actionable steps based on the likely causes:
1. Catalyst and Ligand Selection: This is often the most impactful change.
-
Use Bulky, Electron-Rich Phosphine Ligands: These ligands promote the desired reductive elimination step over competing side reactions.[4] They also form more stable palladium complexes.[9]
-
Examples: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and bulky alkylphosphines (e.g., tri-tert-butylphosphine, tricyclohexylphosphine) are excellent choices.[4]
-
-
Employ Pre-formed Palladium Precatalysts: These are often more stable and lead to more reproducible results than generating the active catalyst in situ.[9][10][11][12][13] Precatalysts like those from the Buchwald and Hartwig groups are designed for high efficiency in cross-coupling reactions.[12][13]
2. Choice of Base:
-
Opt for Weaker, Non-Nucleophilic Bases: For Suzuki reactions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred over strong bases like sodium tert-butoxide (NaOtBu).[7][14] For Buchwald-Hartwig aminations, while stronger bases are often necessary, careful screening is required.[15][16]
3. Solvent and Reaction Setup:
-
Use Anhydrous, Degassed Solvents: Aprotic solvents like dioxane, toluene, or THF are commonly used.[14][17] Ensure they are thoroughly dried and degassed to remove water and oxygen, which can contribute to side reactions.
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and ligands.
4. Temperature and Monitoring:
-
Use the Lowest Effective Temperature: Start with a lower reaction temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction. Prolonged reaction times after the starting material is consumed can lead to product degradation and increased side reactions.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize dehalogenation.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.5 equivalents, finely ground and dried)
-
Anhydrous, degassed 1,4-dioxane
-
Reaction vessel (e.g., microwave vial or Schlenk flask) with a magnetic stir bar
Procedure:
-
To the reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
In a separate vial, weigh Pd₂(dba)₃ and SPhos.
-
Seal the reaction vessel and evacuate and backfill with argon or nitrogen (repeat this cycle 3 times).
-
Add the catalyst and ligand mixture to the reaction vessel under a positive pressure of inert gas.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q: Can I use Heck or Buchwald-Hartwig reactions with this compound?
A: Yes, both the Heck and Buchwald-Hartwig amination reactions are viable for functionalizing this compound.[16][18][19][20][21][22] However, the risk of dehalogenation remains. The same principles of using bulky, electron-rich ligands and carefully selecting the base and solvent apply.[15][19] For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide is often required, making the choice of ligand even more critical to suppress the dehalogenation side reaction.[15]
Q: Are there any alternatives to palladium catalysts to avoid dehalogenation?
A: While palladium is the most common catalyst for these transformations, other transition metals like nickel and copper can also be used for cross-coupling reactions. In some cases, these alternative catalysts may offer different selectivity and a reduced propensity for dehalogenation. Additionally, for certain transformations, transition-metal-free methods, such as visible-light-induced reactions, are emerging as potential alternatives for dehalogenation itself, though their application in cross-coupling with this specific substrate is less established.[23][24]
Q: How does the electronic nature of the quinazoline ring affect dehalogenation?
A: The quinazoline ring system is relatively electron-deficient, which can influence the reactivity of the C-Br bond. This electronic nature can make the aryl bromide more susceptible to oxidative addition to the palladium catalyst, which is the first step in the desired cross-coupling cycle.[10] However, it can also impact the stability of the subsequent intermediates, making careful control of the reaction conditions paramount.
Troubleshooting Workflow
If you are still observing significant dehalogenation, follow this systematic troubleshooting workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. cfmot.de [cfmot.de]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Formation of exceptional monomeric YPhos–PdCl 2 complexes with high activities in coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04523K [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. reddit.com [reddit.com]
- 18. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroq… [ouci.dntb.gov.ua]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. youtube.com [youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Removal in 6-Bromoquinazolin-4-ol Synthesis
Welcome to the Technical Support Center for drug development professionals and researchers. This guide provides in-depth troubleshooting and practical solutions for a critical step in the synthesis of 6-Bromoquinazolin-4-ol: the removal of residual palladium catalysts. Efficient removal of these catalysts is paramount to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
The Challenge of Palladium Removal in Heterocyclic Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for constructing the carbon-carbon and carbon-nitrogen bonds prevalent in heterocyclic compounds like this compound.[1] However, the very efficiency of these catalysts presents a significant downstream challenge: their complete removal from the reaction mixture. Residual palladium, even at trace levels, can interfere with subsequent synthetic steps, compromise the biological activity of the final compound, and pose toxicological risks. Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in APIs, making effective palladium removal a non-negotiable aspect of process development.
This guide is structured to provide a comprehensive understanding of the available palladium removal techniques and to empower you with the knowledge to select and optimize the most suitable method for your specific reaction conditions.
Troubleshooting Guide: Selecting the Optimal Palladium Removal Strategy
The choice of a palladium removal method is not a one-size-fits-all solution. It is dictated by the nature of the palladium species in the reaction mixture (homogeneous vs. heterogeneous), the properties of the target molecule (this compound), and the desired level of purity. The following table summarizes the most common strategies, their underlying principles, and their applicability to the purification of this compound.
| Method | Principle of Operation | Advantages | Disadvantages | Suitability for this compound |
| Adsorption (Scavengers) | Utilizes solid-supported materials with a high affinity for palladium. | High selectivity, ease of use, applicable to a wide range of palladium species.[2][3] | Cost of scavengers, potential for product loss through adsorption. | Highly Suitable. Thiol- or amine-functionalized silica or polymer scavengers are effective for both Pd(0) and Pd(II) species commonly found in cross-coupling reaction workups. |
| Activated Carbon | Adsorption of palladium onto a porous carbon matrix. | Cost-effective, readily available. | Can be non-selective, leading to product loss; may require large quantities. | Suitable with Caution. Best used after a primary purification step to remove bulk impurities. Careful optimization is needed to minimize loss of the quinazolinone product. |
| Recrystallization | Purification based on differences in solubility between the product and impurities at different temperatures. | Can be highly effective for achieving high purity, cost-effective at scale. | Requires a suitable solvent system, can lead to yield loss in the mother liquor. | Highly Suitable. Literature suggests that quinazolinone derivatives can be recrystallized from solvents like absolute alcohol or mixtures of petroleum ether and ethyl acetate.[4][5] |
| Solvent Extraction | Partitioning of the palladium catalyst into an immiscible liquid phase. | Can be effective for specific palladium complexes. | Often requires specific chelating agents, can be solvent-intensive. | Less Common as a primary method. May be useful in specific cases where a suitable extraction system can be designed. |
| Precipitation | Conversion of soluble palladium species into an insoluble form that can be filtered off. | Can remove large quantities of palladium in a single step. | May not achieve very low residual levels, requires specific precipitating agents. | Potentially Suitable. Can be used as a pre-treatment step before a final polishing step like scavenging or recrystallization. |
Visualizing the Workflow: A Decision-Making Diagram
To aid in the selection of the most appropriate palladium removal strategy, the following decision tree illustrates a logical workflow based on the state of the reaction mixture post-synthesis.
Caption: Decision tree for selecting a palladium removal method.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the most effective palladium removal techniques for this compound.
Protocol 1: Palladium Removal Using Solid-Supported Scavengers
This method is highly effective for removing a wide range of palladium species to very low levels.
-
Solvent Selection: After the reaction work-up, dissolve the crude this compound in a suitable solvent. Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are often good starting points. The choice of solvent can influence the efficiency of the scavenger.
-
Scavenger Selection: Choose a scavenger based on the likely oxidation state of the palladium.
-
Thiol-functionalized silica (e.g., SiliaMetS® Thiol): Effective for a broad range of palladium species, particularly Pd(II).[6]
-
Amine-functionalized scavengers: Also effective for Pd(II).
-
Trimercaptotriazine (TMT)-functionalized scavengers (e.g., MP-TMT): Highly effective for various palladium species.
-
-
Scavenging Process:
-
Add the scavenger to the solution of crude product (typically 5-20 wt% of the crude product mass).
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.
-
-
Filtration: Filter the mixture to remove the solid-supported scavenger. Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze the residual palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for achieving high purity, especially when dealing with solid products like this compound.
-
Solvent Screening: Identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on literature for similar quinazolinones, consider the following:
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum.
-
Analysis: Determine the purity and residual palladium content of the recrystallized product.
Frequently Asked Questions (FAQs)
Q1: My filtrate is still black/grey after filtering through Celite®. What should I do?
A1: This indicates the presence of soluble palladium species or very fine palladium colloids that are passing through the Celite®. Filtration alone is insufficient. You should proceed with a scavenging step (Protocol 1) or consider a pre-treatment to precipitate the palladium before filtration.
Q2: I am losing a significant amount of my product during the scavenging step. How can I minimize this?
A2: Product loss can occur due to non-specific adsorption onto the scavenger. To mitigate this:
-
Optimize Scavenger Amount: Use the minimum amount of scavenger required for effective palladium removal.
-
Solvent Choice: Ensure your product is highly soluble in the chosen solvent to minimize its interaction with the scavenger.
-
Thorough Washing: Wash the scavenger thoroughly with fresh solvent after filtration to recover adsorbed product.
-
Consider a Different Scavenger: Some scavengers have a lower affinity for organic molecules.
Q3: Recrystallization is not yielding pure crystals. What are the common pitfalls?
A3: Several factors can affect recrystallization efficiency:
-
Cooling Rate: Cooling the solution too quickly can lead to the precipitation of impurities along with your product. Allow for slow, undisturbed cooling.
-
Solvent Choice: The chosen solvent may not be optimal. Re-evaluate the solvent system.
-
Supersaturation: If no crystals form, the solution may not be sufficiently saturated. Try evaporating some of the solvent or adding an anti-solvent. Scratching the inside of the flask with a glass rod can also induce crystallization.
Q4: How do I know which scavenger is best for my specific palladium catalyst?
A4: The best approach is to screen a small panel of scavengers. Thiol-based scavengers are generally a good starting point due to their broad applicability.[6] The catalyst's oxidation state (Pd(0) vs. Pd(II)) can also guide your choice.
Q5: What is the acceptable limit for residual palladium in an API?
A5: According to the ICH Q3D guidelines, palladium is a Class 2B element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a daily dose of 10g or less.
Workflow for Palladium Removal using a Solid-Supported Scavenger
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
Technical Support Center: Characterization of Unexpected Products in 6-Bromoquinazolin-4-ol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-bromoquinazolin-4-ol. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the characterization of unexpected products in reactions involving this versatile scaffold. Our goal is to equip you with the knowledge to anticipate, identify, and manage unforeseen reaction outcomes, ensuring the integrity and efficiency of your synthetic workflows.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers have when encountering unexpected results in their this compound reactions.
Q1: I performed an N-alkylation on this compound, but my NMR spectrum is inconsistent with the expected product. What could be the issue?
A1: A common issue in the alkylation of quinazolinones is the potential for both N- and O-alkylation. The quinazolin-4-ol core exists in a lactam-lactim tautomeric equilibrium, which can lead to a mixture of N-alkylated and O-alkylated products.[1][2] The reaction conditions, particularly the base and solvent, can significantly influence the regioselectivity of this reaction. It is crucial to employ 2D NMR techniques, such as HSQC, HMBC, and NOESY, to definitively determine the site of alkylation.[3][4]
Q2: My mass spectrometry results show a peak corresponding to the loss of bromine. Is this a common fragmentation pattern or an unexpected product?
A2: While loss of a bromine atom can be a fragmentation pathway in mass spectrometry, it is also highly indicative of a dehalogenation side reaction occurring during your synthesis.[5][6][7][8] Reductive dehalogenation of aryl bromides can be catalyzed by transition metals (like palladium, often used in cross-coupling reactions) or occur under certain reductive conditions.[5][6][9] Careful analysis of your reaction conditions and purification methods is necessary to determine the origin of the debrominated species.
Q3: I'm trying a Suzuki coupling on the 6-bromo position, but I'm observing significant amounts of a starting material-like compound with a hydroxyl group instead of the bromine. What is happening?
A3: This observation suggests a competing hydrolysis or protodebromination reaction. The palladium catalysts used in Suzuki couplings can sometimes facilitate the replacement of the bromine atom with a hydroxyl group (from water in the solvent or reagents) or with a hydrogen atom. Optimizing the reaction conditions, such as using anhydrous solvents and reagents, and carefully selecting the palladium catalyst and ligands can help minimize these side reactions.
Q4: I'm seeing a product with double the mass of my expected product in my LC-MS analysis. What could this be?
A4: The formation of dimers is a possibility, especially under conditions that can generate reactive intermediates. This could involve, for example, the coupling of two quinazolinone molecules. The exact structure of the dimer would need to be elucidated using advanced analytical techniques like high-resolution mass spectrometry and 2D NMR.
II. Troubleshooting Guide: Identifying Unexpected Products
This section provides a more detailed, step-by-step approach to troubleshooting and characterizing unexpected products.
Issue 1: Ambiguous N- vs. O-Alkylation
The alkylation of the quinazolinone scaffold can be ambiguous due to the presence of two nucleophilic centers: the nitrogen at the 3-position (N3) and the oxygen at the 4-position (O4).[2][3]
Causality and Mechanistic Insight
The regioselectivity of alkylation is influenced by several factors:
-
Tautomerism: this compound exists in equilibrium between the lactam (keto) and lactim (enol) forms. Alkylation can occur on either tautomer.
-
Hard and Soft Acids and Bases (HSAB) Theory: The nitrogen anion is generally considered "softer" and the oxygen anion "harder." The choice of alkylating agent (hard vs. soft electrophile) and solvent can influence the reaction site.
-
Reaction Conditions: The choice of base, solvent, and temperature plays a critical role. For instance, aprotic solvents often favor N-alkylation.[2][3]
Workflow for Structure Elucidation
Detailed Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H and ¹³C NMR: Acquire standard 1D proton and carbon spectra to identify all signals.
-
HSQC/HMQC: Acquire a Heteronuclear Single Quantum Coherence (or Heteronuclear Multiple Quantum Coherence) spectrum to correlate directly bonded protons and carbons. This is crucial for assigning the signals of the alkyl group.
-
HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum. This is the key experiment for distinguishing between N- and O-alkylation.
-
For N-alkylation: Look for correlations between the protons of the alkyl group (e.g., -CH₂-) and the carbons of the quinazolinone ring, specifically C2 and C4.[2]
-
For O-alkylation: Expect to see a correlation from the protons of the alkyl group to the C4 carbon, but not to the C2 carbon.
-
-
NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy (or Rotating-frame Overhauser Effect Spectroscopy) spectrum.
-
For N-alkylation: Proximity between the protons of the N-alkyl group and the protons on the quinazolinone ring (e.g., H2 or H5) can be observed.[2]
-
Issue 2: Dehalogenation - Loss of Bromine
The presence of a product without the bromine substituent is a frequent and often unexpected outcome.
Causality and Mechanistic Insight
Dehalogenation can occur through several pathways:
-
Catalytic Hydrogenolysis: If using palladium on carbon (Pd/C) or other hydrogenation catalysts, the C-Br bond can be readily reduced.[5][6] This is especially relevant in subsequent reaction steps.
-
Reductive Dehalogenation: Certain reducing agents or reaction conditions can lead to the removal of the bromine atom.[7][8]
-
Transition Metal-Catalyzed Side Reactions: Palladium and copper catalysts, commonly used in cross-coupling reactions, can sometimes promote dehalogenation as a side reaction, particularly in the presence of a hydrogen source.[9]
Troubleshooting and Prevention
| Parameter | Recommendation | Rationale |
| Catalyst Choice | For cross-coupling, use catalysts and ligands known for high selectivity and low dehalogenation rates. | Minimizes unwanted side reactions. |
| Hydrogen Source | Avoid potential hydrogen sources (e.g., certain solvents, reagents) if dehalogenation is a concern. | Prevents catalytic hydrogenolysis. |
| Reaction Monitoring | Monitor the reaction closely by TLC or LC-MS to track the formation of the debrominated byproduct. | Allows for timely intervention and optimization. |
| Purification | Use chromatographic techniques (e.g., column chromatography, HPLC) to separate the desired bromo-compound from its debrominated counterpart. | Ensures the purity of the final product. |
Issue 3: Hydrolysis of the Bromine Substituent
The replacement of the bromine atom with a hydroxyl group can occur under certain conditions, leading to the formation of 6-hydroxyquinazolin-4-ol derivatives.
Causality and Mechanistic Insight
-
Nucleophilic Aromatic Substitution (SNAAr): While aryl bromides are generally unreactive towards nucleophilic substitution, the electron-withdrawing nature of the quinazolinone ring system can activate the C-Br bond towards nucleophilic attack by hydroxide ions, especially at elevated temperatures.
-
Metal-Catalyzed Hydrolysis: As mentioned for dehalogenation, some transition metal catalysts can facilitate the hydrolysis of the C-Br bond.[9]
Workflow for Identification and Mitigation
III. Advanced Characterization Techniques
For particularly challenging structural elucidations, the following techniques can be invaluable.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of an unknown product. This is crucial for confirming the presence or absence of bromine and for distinguishing between isomers.
X-ray Crystallography
For crystalline unexpected products, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including the connectivity of atoms and stereochemistry. This is the gold standard for structural elucidation.
Infrared (IR) and UV-Vis Spectroscopy
-
IR Spectroscopy: Can provide information about the functional groups present. For example, the C=O stretch of the quinazolinone ring is a characteristic peak.[10][11] Changes in the fingerprint region can also indicate the formation of byproducts.
-
UV-Vis Spectroscopy: The electronic transitions of the quinazolinone system are sensitive to substitution patterns. Unexpected shifts in the absorption maxima can suggest the formation of byproducts with altered electronic structures.[12]
By systematically applying these troubleshooting strategies and analytical techniques, researchers can confidently identify and characterize unexpected products in their reactions with this compound, leading to more robust and reliable synthetic outcomes.
IV. References
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available from: --INVALID-LINK--
-
Ramanathan, A., & Jimenez, L. S. Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. Available from: --INVALID-LINK--
-
Kolotaev, A. V., Osipov, V. N., Matevosyan, K. R., Bondarenko, E. A., Mavlianberdiev, A. R., & Khachatryan, D. S. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2), 30-37. Available from: --INVALID-LINK--
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. The Journal of Organic Chemistry, 69(9), 3173-3180. Available from: --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound: Chemical Properties and Synthesis Routes for R&D. Available from: --INVALID-LINK--
-
Wikipedia. Dehalogenation. Available from: --INVALID-LINK--
-
Kolotaev, A. V., Osipov, V. N., Matevosyan, K. R., Bondarenko, E. A., Mavlianberdiev, A. R., & Khachatryan, D. S. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. ResearchGate. Available from: --INVALID-LINK--
-
Čejka, J. (2019). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Molecules, 24(15), 2827. Available from: --INVALID-LINK--
-
Moody, C. J., & Roffey, J. R. A. (1999). N- vs. O-alkylation in 2(1H)-quinolinone derivatives. University of East Anglia. Available from: --INVALID-LINK--
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 825. Available from: --INVALID-LINK--
-
Kolotaev, A. V., Osipov, V. N., Matevosyan, K. R., Bondarenko, E. A., Mavlianberdiev, A. R., & Khachatryan, D. S. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available from: --INVALID-LINK--
-
Sharma, A., Singh, J., & Sharma, A. (2021). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 26(11), 3249. Available from: --INVALID-LINK--
-
Al-Omar, M. A. (2010). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. Available from: --INVALID-LINK--
-
van der Westhuizen, J. H. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(21), 5022. Available from: --INVALID-LINK--
-
LaPlante, S. R., Edwards, P. J., Fader, L. D., Jakalian, A., & Hucke, O. (2011). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available from: --INVALID-LINK--
-
Al-Ghorbani, M., Chebil, A., & Al-Ostoot, F. H. (2021). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 26(11), 3249. Available from: --INVALID-LINK--
-
Austrian Journal of Technical and Natural Sciences. (2024). SYNTHESIS REACTIONS OF QUINAZOLIN-4-ONE IN THE PRESENCE OF IRON (III)-CHLORIDE CATALYSTS. Available from: --INVALID-LINK--
-
SpectraBase. 6-Bromo-2-methyl-3-phenethylquinazolin-4(3H)-one - Optional[MS (GC)] - Spectrum. Available from: --INVALID-LINK--
-
Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Available from: --INVALID-LINK--
-
Vijayakumar, B., et al. (2012). Quinazoline derivatives & pharmacological activities: a review. SciSpace. Available from: --INVALID-LINK--
-
Manivannan, V., & Chaturvedi, S. C. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. Available from: --INVALID-LINK--
-
Kumar, P., Tomar, V., Joshi, R. K., & Nemiwal, M. (2022). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. ResearchGate. Available from: --INVALID-LINK--
-
Hari Krishna, N., & Thriveni, K. (2017). Synthesis of 2,3-Disubstituted Quinazolinone Derivatives Using Silver Triflate as a Efficient Catalyst at Room Temperature. ResearchGate. Available from: --INVALID-LINK--
-
Balaraman, K., et al. (2020). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 25(21), 5022. Available from: --INVALID-LINK--
-
Liu, L., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8565. Available from: --INVALID-LINK--
-
Clinical and Experimental Health Sciences. (2025). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of quinazolinones. Available from: --INVALID-LINK--
-
Rajveer, C., Swarnalatha, C., Stephen Rathinaraj, B., & Sudhrshini, S. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. SciSpace. Available from: --INVALID-LINK--
-
Wang, D., & Gao, F. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 709413. Available from: --INVALID-LINK--
-
Yuldashev, F. I., et al. (2010). Quinazolines. 3*. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents. ResearchGate. Available from: --INVALID-LINK--
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: --INVALID-LINK--
-
Pop, R., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4165. Available from: --INVALID-LINK--
-
Sert, Y., et al. (2014). Spectroscopic Investigations and DFT Calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one. ResearchGate. Available from: --INVALID-LINK--
-
International Journal of Medical and Pharmaceutical Case Reports. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Available from: --INVALID-LINK--
-
Romano, E., et al. (2013). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Scirp.org. Available from: --INVALID-LINK--
-
Al-Obaid, A. M., et al. (2009). NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Acta Poloniae Pharmaceutica, 66(4), 381-391. Available from: --INVALID-LINK--
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. N- and / or O- Alkylation of Quinazolinone Derivatives [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 8. Dehalogenation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of 6-Bromoquinazolin-4-ol Derivatives
For researchers and professionals in drug development, the quinazoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of 6-Bromoquinazolin-4-ol, in particular, serve as versatile intermediates for synthesizing novel compounds with a wide range of biological activities, including antibacterial and anti-inflammatory properties.[3][4][5][6] However, the synthetic route to these valuable molecules can yield isomers or unexpected byproducts. Therefore, unambiguous structural confirmation is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline.
This guide provides an in-depth comparison of core spectroscopic techniques for the structural validation of this compound derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and demonstrate how a multi-faceted spectroscopic approach forms a self-validating system, ensuring the highest degree of scientific integrity.
The Synergy of Spectroscopy: A Holistic Approach
No single analytical technique can provide absolute structural proof. Instead, we rely on the convergence of data from multiple, orthogonal methods. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Mass Spectrometry (MS) provides the molecular weight and elemental composition, and Fourier-Transform Infrared (FT-IR) spectroscopy identifies key functional groups. The collective evidence from these techniques builds an unassailable case for the structure of the synthesized molecule.
The following diagram illustrates the logical workflow for comprehensive structural validation.
Caption: Integrated workflow for the synthesis and structural validation of target compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. We will focus on ¹H and ¹³C NMR.
Expertise & Experience: Why NMR is Paramount
¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR complements this by revealing the number and types of carbon atoms, including quaternary carbons that are invisible in ¹H NMR. For a this compound derivative, NMR allows us to:
-
Confirm the substitution pattern on the quinazolinone ring.
-
Identify the nature and placement of substituents at the 2- and 3-positions.
-
Verify the presence of the characteristic N-H proton.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar quinazolinone derivatives.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.[8][9]
-
¹³C NMR Acquisition: Following the ¹H scan, acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.[10]
-
Confirmation (Optional but Recommended): Perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signal corresponding to the acidic N-H proton will broaden or disappear, confirming its identity.[11]
Trustworthiness: Interpreting the Spectral Data
The expected spectral features for a representative compound, 6-Bromo-2-phenylquinazolin-4(3H)-one , are detailed below.
Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |
|---|---|---|---|---|
| NH (Position 3) | ~12.5 | Broad Singlet | - | Characteristic downfield shift for the amide proton; disappears upon D₂O exchange.[7] |
| H -5 | ~8.1-8.2 | Doublet | J ≈ 2.0 | Aromatic proton ortho to the bromine atom, showing a small meta-coupling. |
| H -7 | ~7.8-7.9 | Doublet of Doublets | J ≈ 8.8, 2.0 | Aromatic proton ortho to the carbonyl group and meta to the bromine. |
| H -8 | ~7.7 | Doublet | J ≈ 8.8 | Aromatic proton meta to the carbonyl group. |
| Phenyl H (ortho) | ~8.0 | Multiplet | - | Protons on the 2-phenyl substituent closest to the quinazolinone ring. |
| Phenyl H (meta, para) | ~7.5-7.7 | Multiplet | - | Remaining protons on the 2-phenyl substituent. |
Table 2: Representative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Expected δ (ppm) | Rationale & Notes |
|---|---|---|
| C =O (C4) | ~162-165 | Characteristic downfield shift for the amide carbonyl carbon.[7] |
| C =N (C2) | ~152 | Carbon involved in the imine-like bond of the heterocyclic ring. |
| C -8a | ~149 | Quaternary carbon at the ring junction. |
| Aromatic C -H | ~121-135 | Region for protonated aromatic carbons. The specific shifts depend on the electronic environment.[12] |
| C -Br (C6) | ~115-120 | Carbon directly attached to the electronegative bromine atom. |
| Quaternary Aromatic C | ~120-140 | Quaternary carbons, including C-4a and the ipso-carbon of the phenyl ring, typically show weaker signals.[10] |
Mass Spectrometry (MS): The Molecular Blueprint
MS is indispensable for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.
Expertise & Experience: Why MS is Essential
For this compound derivatives, MS provides two critical pieces of information:
-
Molecular Ion Peak (M⁺): Confirms the molecular weight of the synthesized compound.
-
Isotopic Pattern: Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[13] Therefore, any bromine-containing fragment will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom.[14][15]
Experimental Protocol: ESI or EI-MS
-
Ionization Method: Choose an appropriate ionization method. Electrospray Ionization (ESI) is a soft technique ideal for obtaining the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. Electron Impact (EI) is a higher-energy method that induces fragmentation, providing structural information.[16]
-
Sample Preparation:
-
For ESI: Dissolve a small amount of the sample (<1 mg) in a suitable solvent like methanol or acetonitrile to a concentration of ~1 µg/mL and infuse into the mass spectrometer.
-
For EI: Introduce a small amount of the solid or a concentrated solution in a volatile solvent directly into the instrument.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-600 amu).
Trustworthiness: Interpreting the Mass Spectrum
The presence of bromine is the key validation point. The fragmentation pattern can also corroborate the proposed structure.
Caption: Logic diagram for validating structure using mass spectrometry data.
Table 3: Representative Mass Spectrometry Data for 6-Bromo-2-phenylquinazolin-4(3H)-one
| m/z Value | Identity | Interpretation |
|---|---|---|
| 300 / 302 | [M]⁺ / [M+2]⁺ | Molecular ion peaks. The ~1:1 intensity ratio confirms the presence of one bromine atom.[14] |
| 221 | [M - Br]⁺ | Loss of the bromine radical, a common fragmentation pathway for bromo-aromatic compounds.[15] |
| 193 | [M - Br - CO]⁺ | Subsequent loss of a carbonyl group (as carbon monoxide) from the [M - Br]⁺ fragment. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, characteristic fragment indicating the 2-phenyl substituent. |
FT-IR Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups based on their characteristic vibrational frequencies.
Expertise & Experience: Why FT-IR is a Valuable Cross-Check
While not as structurally definitive as NMR or MS, FT-IR is an excellent first-pass technique to confirm that the core functional groups of the quinazolinone structure are present. For our target molecule, we look for:
-
The N-H stretch of the amide.
-
The C=O stretch of the amide (quinazolinone carbonyl).
-
Aromatic C=C and C-H stretches.
Experimental Protocol: KBr Pellet or ATR
-
Sample Preparation (KBr): Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet.
-
Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.[17]
Trustworthiness: Interpreting the IR Spectrum
Table 4: Key FT-IR Absorptions for a this compound Derivative
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| N-H Stretch (Amide) | 3300 - 3100 | Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Sharp, medium |
| C=O Stretch (Amide) | 1685 - 1660 | Strong, sharp[7][11] |
| C=N / C=C Stretch | 1615 - 1580 | Medium to strong |
| C-Br Stretch | 600 - 500 | Medium |
The presence of a strong absorption around 1670 cm⁻¹ is highly indicative of the quinazolinone carbonyl, while a broad peak above 3100 cm⁻¹ confirms the N-H group.[7][18]
Conclusion
The structural validation of this compound derivatives is a process of methodical, evidence-based deduction. By integrating the detailed skeletal map from ¹H and ¹³C NMR, the definitive molecular weight and elemental information from Mass Spectrometry, and the functional group confirmation from FT-IR, researchers can establish the structure of their synthesized compounds with a high degree of confidence. This rigorous, multi-technique approach is not merely best practice; it is the bedrock of trustworthy and reproducible science in the field of drug discovery.
References
- 1. mediresonline.org [mediresonline.org]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. scispace.com [scispace.com]
- 6. ijcr.info [ijcr.info]
- 7. ijpscr.info [ijpscr.info]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs [frontiersin.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. compoundchem.com [compoundchem.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. rsc.org [rsc.org]
- 18. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-Bromoquinazolin-4-ol
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromoquinazolin-4-ol, a key intermediate in medicinal chemistry and drug development.[1] By comparing its spectral features with the parent compound, quinazolin-4-ol, this document offers researchers, scientists, and drug development professionals a comprehensive understanding of the structural elucidation of this important heterocyclic compound. The principles of NMR spectroscopy are leveraged to predict and interpret the spectral data, providing a framework for the analysis of related quinazolinone derivatives.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for determining the structure of molecules. ¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR, in turn, reveals the number of non-equivalent carbon atoms and their chemical environments. For complex heterocyclic systems like this compound, NMR is crucial for confirming the successful synthesis and for the unambiguous assignment of the chemical structure.[2]
The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The introduction of a bromine atom at the 6-position, as in this compound, provides a handle for further synthetic modifications, making it a valuable building block in the synthesis of novel therapeutic agents.[1] A thorough understanding of its NMR spectra is therefore paramount for chemists working in this field.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The numbering of the quinazolinone core is as follows:
Caption: Chemical structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR data for this compound in DMSO-d₆ are summarized in the table below, alongside the experimental data for quinazolin-4-ol for comparison.
| Proton | Predicted Chemical Shift (δ) for this compound (ppm) | Splitting Pattern | Coupling Constant (J) (Hz) | Experimental Chemical Shift (δ) for Quinazolin-4-ol (ppm) |
| H-2 | ~8.20 | s | - | ~8.15 |
| H-5 | ~7.85 | d | ~8.5 | ~7.80 |
| H-7 | ~7.65 | dd | ~8.5, ~2.0 | ~7.50 |
| H-8 | ~8.10 | d | ~2.0 | ~8.10 |
| N-H | ~12.3 | br s | - | ~12.2 |
Analysis of the Predicted ¹H NMR Spectrum:
-
H-2: This proton is a singlet and is expected to be relatively downfield due to the influence of the adjacent nitrogen atoms and the carbonyl group.
-
H-5: This proton is ortho to the electron-withdrawing bromine atom. This proximity will cause a downfield shift compared to the corresponding proton in quinazolin-4-ol. It will appear as a doublet due to coupling with H-7.
-
H-7: This proton is meta to the bromine atom and will experience a smaller downfield shift. It will appear as a doublet of doublets due to coupling with H-5 and H-8.
-
H-8: This proton is para to the bromine atom and will be the most downfield of the aromatic protons due to the combined deshielding effects of the adjacent nitrogen atom and the bromine's influence. It will appear as a doublet due to coupling with H-7.
-
N-H: The amide proton is expected to be a broad singlet at a very downfield chemical shift, which is typical for such protons in a heterocyclic system.
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR data for this compound in DMSO-d₆ are presented below, with a comparison to the experimental data for quinazolin-4-ol.
| Carbon | Predicted Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for Quinazolin-4-ol (ppm) |
| C-2 | ~145.0 | ~145.5 |
| C-4 | ~162.0 | ~162.3 |
| C-4a | ~121.0 | ~122.0 |
| C-5 | ~128.0 | ~126.5 |
| C-6 | ~118.0 | ~125.8 |
| C-7 | ~137.0 | ~134.5 |
| C-8 | ~125.0 | ~127.0 |
| C-8a | ~148.0 | ~149.0 |
Analysis of the Predicted ¹³C NMR Spectrum:
-
C-2 and C-4: The chemical shifts of these carbons are primarily influenced by the adjacent heteroatoms and are not expected to be significantly affected by the bromine substituent on the benzene ring.
-
C-4a and C-8a: These bridgehead carbons will experience minor shifts due to the electronic effects of the bromine atom.
-
C-5, C-7, and C-8: The chemical shifts of these carbons will be influenced by the bromine atom. C-5 (ortho) and C-7 (meta) will be shifted downfield, while C-8 (para) will also experience a downfield shift.
-
C-6: The carbon directly attached to the bromine atom (ipso-carbon) will be significantly shielded (shifted upfield) due to the "heavy atom effect" of bromine. This is a characteristic feature in the ¹³C NMR spectra of brominated aromatic compounds.
Experimental Protocol for NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following section details a robust methodology for the ¹H and ¹³C NMR analysis of this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for quinazolinone derivatives.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool inserted into the pipette to prevent shimming issues.
Caption: General workflow for NMR spectral analysis.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming to obtain sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard one-pulse sequence.
-
Spectral Width: ~16 ppm.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: ~200 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
Conclusion
This guide has provided a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging comparative data from the parent compound, quinazolin-4-ol, and understanding the substituent effects of the bromine atom, we have presented a detailed prediction and interpretation of the expected NMR spectra. The provided experimental protocol outlines the necessary steps to acquire high-quality data. This information is intended to be a valuable resource for researchers in the field of medicinal chemistry, aiding in the structural verification and further development of novel quinazolinone-based therapeutic agents.
References
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Synthesized 6-Bromoquinazolin-4-ol
For researchers, medicinal chemists, and drug development professionals, the precise structural confirmation and purity assessment of newly synthesized compounds are non-negotiable pillars of rigorous science. The 6-Bromoquinazolin-4-ol scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with significant biological activities.[1] Mass spectrometry (MS) stands as the cornerstone technique for the analysis of such molecules, offering unparalleled sensitivity and structural information from minimal sample amounts.
This guide provides an in-depth comparison of mass spectrometry methodologies for the characterization of synthesized this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to not only replicate these methods but to intelligently adapt them to your specific analytical challenges.
The Foundational Choice: Selecting the Right Ionization Technique
The journey of a molecule from a liquid or solid state to a gas-phase ion detectable by the mass spectrometer is the critical first step. For a molecule like this compound (C₈H₅BrN₂O, MW: ~225.04 g/mol ), a heterocyclic organic compound, the choice of ionization source is paramount.[1] The two most prevalent techniques for liquid chromatography-mass spectrometry (LC-MS) are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): The Gentle Giant
ESI is a soft ionization technique ideal for polar, and often larger, less volatile molecules.[2] It works by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until gas-phase ions are expelled.
-
Why it's a strong candidate for this compound: The quinazolinone structure contains nitrogen and oxygen atoms, which are readily protonated or deprotonated, making it well-suited for ESI. The compound's polarity is sufficient for efficient ionization. In positive ion mode, we expect to predominantly observe the protonated molecule, [M+H]⁺.
-
Causality in Action: We choose positive ion mode because the nitrogen atoms in the quinazoline ring are basic and can readily accept a proton. This process is highly efficient and leads to a strong signal for the protonated molecule.
Atmospheric Pressure Chemical Ionization (APCI): For Less Polar Analytes
APCI is better suited for smaller, less polar, and more volatile compounds that are thermally stable.[2][3] It utilizes a corona discharge to ionize the solvent, which then transfers a charge to the analyte molecules through a series of gas-phase reactions.
-
Applicability to this compound: While ESI is generally preferred for this compound class, APCI can be a viable alternative, particularly if the mobile phase composition is less polar.[3][4] It typically produces singly charged ions and can be less susceptible to matrix effects than ESI.[3]
-
Expert Insight: If your synthesis results in a less polar derivative of the core structure, or if you encounter significant ion suppression with ESI, switching to APCI is a logical troubleshooting step.
Comparative Summary: ESI vs. APCI
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Polarity | Best for polar to highly polar compounds.[2] | Ideal for moderately polar to nonpolar compounds.[2] |
| Analyte Volatility | Handles larger, less volatile molecules.[2] | Requires analyte to be volatile and thermally stable.[3] |
| Ionization Mechanism | Ion formation from charged droplets in the liquid phase. | Gas-phase ion-molecule reactions initiated by a corona discharge.[2] |
| Primary Adducts | [M+H]⁺, [M+Na]⁺, [M+K]⁺ in positive mode.[5][6][7][8] | Primarily [M+H]⁺ in positive mode; less adduct formation.[9] |
| Recommendation for this compound | Primary Choice. The polar nature and heteroatoms favor efficient protonation. | Secondary/Alternative. Useful for less polar derivatives or to overcome matrix effects. |
Navigating the Analyzers: A Comparison of Mass Spectrometry Platforms
Once ionized, the molecules are sorted by their mass-to-charge ratio (m/z) by a mass analyzer. The choice of analyzer dictates the resolution, mass accuracy, and type of experiments you can perform.
1. Quadrupole Mass Analyzers (Single and Triple Quadrupole)
-
Principle: Uses oscillating electric fields to filter ions based on their m/z. Triple quadrupoles (QqQ) are the gold standard for quantitative analysis, using a precursor-to-product ion transition (Selected Reaction Monitoring, SRM) for exceptional selectivity and sensitivity.[10][11]
-
Best For: Target compound confirmation and precise quantification. They are robust, relatively low-cost, and easy to use.[10]
-
Limitation: They are low-resolution instruments, which can be a drawback for definitive structural elucidation of unknown impurities.[10]
2. Time-of-Flight (TOF) and Quadrupole-Time-of-Flight (Q-TOF) Analyzers
-
Principle: Separates ions based on the time it takes them to travel through a field-free drift tube. Lighter ions travel faster. Q-TOFs combine a quadrupole for precursor ion selection with a TOF analyzer for high-resolution, accurate mass measurement of product ions.[11]
-
Best For: High-resolution mass spectrometry (HRMS) for accurate mass measurements, enabling the determination of elemental composition. This is crucial for confirming the identity of your synthesized compound and identifying unknown impurities.
-
Expert Insight: For a brominated compound, the ability to resolve the isotopic peaks of bromine is essential. A TOF or Q-TOF instrument provides the necessary resolution and mass accuracy to confidently identify the characteristic bromine isotopic pattern.[12]
3. Orbitrap Mass Analyzers
-
Principle: Uses an orbitrap to trap ions in an orbital motion around a central electrode. The frequency of this motion is directly related to the ion's m/z ratio.
-
Best For: Unsurpassed resolution and mass accuracy.[13] Orbitrap instruments, particularly hybrid systems like the Q Exactive™, excel at both qualitative and quantitative analysis, allowing for confident structural elucidation and sensitive quantification in a single run.[13][14]
-
Causality in Action: The high resolving power of an Orbitrap can separate your analyte of interest from co-eluting matrix interferences that a lower-resolution instrument might miss, leading to more accurate and reliable data.[14]
Comparative Summary: Mass Analyzer Platforms
| Platform | Resolution & Mass Accuracy | Primary Application | Best for this compound Analysis |
| Triple Quadrupole (QqQ) | Low Resolution, Unit Mass | Targeted Quantification (SRM/MRM) | Confirmation of presence and quantification. |
| Q-TOF | High Resolution, High Mass Accuracy | Structural Elucidation, Unknown Identification | Excellent for initial confirmation, formula determination, and impurity ID. |
| Orbitrap (e.g., Q Exactive) | Ultra-High Resolution, Highest Mass Accuracy | Comprehensive Qualitative & Quantitative Analysis | The ultimate tool for both confident structural confirmation and sensitive quantification.[13] |
Experimental Workflow and Protocols
A robust and reproducible workflow is the foundation of high-quality mass spectrometry data.
dot digraph "MS_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} caption [label="Fig 1: General LC-MS workflow for this compound analysis.", fontname="Arial", fontsize=10]; }
Caption: Fig 1: General LC-MS workflow for this compound analysis.
Step-by-Step Protocol: Sample Preparation
The goal of sample preparation is to introduce a clean, particle-free sample at an appropriate concentration into the instrument.[15][16][17][18][19]
-
Initial Dissolution: Accurately weigh a small amount of your synthesized this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution of approximately 1 mg/mL.[16]
-
Working Solution: Dilute the stock solution with the initial mobile phase of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[16]
-
Expert Insight: Running overly concentrated samples can lead to detector saturation, peak shape distortion, and unnecessary contamination of the mass spectrometer.[16] It is always better to start with a more dilute sample and increase the concentration if needed.
-
-
Filtration: Filter the final solution through a 0.22 µm syringe filter (PTFE is a good choice for organic solvents) into an appropriate autosampler vial. This removes any particulate matter that could block the LC system.
Data Interpretation: Decoding the Spectra
The Molecular Ion and the Bromine Isotope Pattern
The most critical piece of information in the full scan mass spectrum is the molecular ion peak. For this compound, we expect the protonated molecule [M+H]⁺. A key confirmatory feature will be the characteristic isotopic pattern of bromine.
-
The Science: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[12][20] This means any ion containing one bromine atom will appear as a pair of peaks (an "isotope doublet") separated by 2 m/z units, with nearly equal intensity.[12][20][21]
-
Expected m/z:
-
For C₈H₅⁷⁹BrN₂O + H⁺: m/z ≈ 224.97
-
For C₈H₅⁸¹BrN₂O + H⁺: m/z ≈ 226.97
-
-
Trustworthiness: The presence of this 1:1 M / M+2 doublet is a highly reliable indicator that your compound contains a single bromine atom.[12] A high-resolution mass spectrometer will allow for precise mass measurement of these peaks, further confirming the elemental formula.
Tandem MS (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (our [M+H]⁺) and fragmenting it to produce a spectrum of product ions.[11][22][23] This fragmentation pattern serves as a structural fingerprint.
dot digraph "Fragmentation_Pathway" { graph [fontname="Arial", rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} caption [label="Fig 2: Proposed MS/MS fragmentation of this compound.", fontname="Arial", fontsize=10]; }
Caption: Fig 2: Proposed MS/MS fragmentation of this compound.
-
Expected Fragmentation: Based on the quinazolinone core, common fragmentation pathways involve losses of small neutral molecules.[24][25]
-
Loss of Carbon Monoxide (CO): A common fragmentation for quinolinone and related structures is the loss of CO from the carbonyl group, resulting in a fragment with m/z ~197/199.[25]
-
Loss of Isocyanic Acid (HNCO): Cleavage of the pyrimidine ring can lead to the neutral loss of HNCO.
-
Loss of Bromine Radical (Br•): While less common in soft ionization MS/MS, cleavage of the C-Br bond is possible, which would result in a fragment at m/z ~146. The absence of the isotopic pattern in this fragment would confirm the loss of the bromine atom.
-
By comparing the observed fragmentation pattern to these predicted pathways, you can build a strong case for the structural identity of your synthesized compound.
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process where informed decisions lead to unambiguous results. For routine confirmation, LC-MS with an ESI source and a single quadrupole analyzer is sufficient to observe the correct molecular ion and its characteristic bromine isotope pattern. However, for definitive structural elucidation, impurity profiling, and publication-quality data, a high-resolution platform such as a Q-TOF or Orbitrap is indispensable. By understanding the principles behind ionization and fragmentation, and by following a meticulous experimental workflow, researchers can leverage the full power of mass spectrometry to accelerate their research and development efforts.
References
- 1. nbinno.com [nbinno.com]
- 2. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. providiongroup.com [providiongroup.com]
- 6. scribd.com [scribd.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. zefsci.com [zefsci.com]
- 11. youtube.com [youtube.com]
- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. tecan.com [tecan.com]
- 18. organomation.com [organomation.com]
- 19. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. ms isotopes: Br and Cl [employees.csbsju.edu]
- 22. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 23. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of 6-Bromoquinazolin-4-ol Derivatives in Cancer Cell Lines
In the landscape of modern oncology research, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of several clinically approved anticancer agents.[1][2] Its derivatives have demonstrated significant therapeutic potential, largely through the inhibition of key signaling pathways that drive tumor proliferation and survival.[1][3] Among these, the introduction of a bromine atom at the 6-position of the quinazolin-4-ol core has been a pivotal strategy in the development of potent and selective anticancer compounds.[2][4] This guide provides a comprehensive comparison of the in vitro performance of various 6-Bromoquinazolin-4-ol derivatives against a panel of human cancer cell lines, supported by experimental data and detailed protocols for key assays.
The Rationale for Targeting 6-Bromoquinazoline Derivatives in Cancer
The anticancer activity of quinazoline derivatives is often attributed to their ability to inhibit receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), and intracellular signaling cascades like the PI3K/Akt/mTOR pathway.[3][5][6] These pathways are frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and resistance to apoptosis.[7] The 6-bromo substitution on the quinazoline ring has been shown to enhance the anticancer effects of these compounds, contributing to improved binding affinity and inhibitory activity against their molecular targets.[2] This guide delves into the cytotoxic and mechanistic profiles of these promising derivatives.
Comparative Cytotoxicity of this compound Derivatives
The in vitro cytotoxicity of this compound derivatives is a critical determinant of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell viability, is a standard metric for this evaluation. The following table summarizes the IC50 values of various this compound derivatives against different human cancer cell lines, as determined by the MTT assay.
| Compound ID | R Group (Substitution at position 2 or 3) | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | 3-fluorophenyl at N3 | MCF-7 (Breast) | 0.53 | [8][9] |
| SW480 (Colon) | 1.95 | [8][9] | ||
| 8a | n-butyl at S2 | MCF-7 (Breast) | 15.85 ± 3.32 | [2][10] |
| SW480 (Colon) | 17.85 ± 0.92 | [2][10] | ||
| MRC-5 (Normal) | 84.20 ± 1.72 | [2][10] | ||
| 8b | n-pentyl at S2 | MCF-7 (Breast) | 21.15 ± 4.17 | [11] |
| SW480 (Colon) | 32.14 ± 3.18 | [11] | ||
| 8c | benzyl at S2 | MCF-7 (Breast) | 72.14 ± 2.14 | [11] |
| SW480 (Colon) | 81.12 ± 4.15 | [11] | ||
| 8d | 3-methylbenzyl at S2 | MCF-7 (Breast) | 59.15 ± 5.73 | [11] |
| SW480 (Colon) | 72.45 ± 2.90 | [11] | ||
| B4 | 2-(4-chlorophenyl)-3-(2-(2-phenylthiazol-4-yl)ethyl) | PC3 (Prostate) | High Activity | [12] |
| 4 | 2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl] | HeLa (Cervical) | MIC: 1.92 µg/ml | [4] |
Note: The data presented is a compilation from multiple studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Mechanistic Insights: Inhibition of Key Signaling Pathways
The anticancer effects of this compound derivatives are intrinsically linked to their ability to modulate critical signaling pathways. The primary mechanisms of action involve the inhibition of EGFR and the downstream PI3K/Akt/mTOR cascade.
EGFR and PI3K/Akt/mTOR Signaling Pathways
Caption: EGFR and PI3K/Akt/mTOR signaling pathways and points of inhibition.
Experimental Protocols for In Vitro Evaluation
To ensure the scientific integrity and reproducibility of the findings, standardized and validated protocols are paramount. The following sections provide detailed, step-by-step methodologies for the key in vitro assays used to characterize the anticancer properties of this compound derivatives.
Experimental Workflow Overview
Caption: Experimental workflow for in vitro anticancer evaluation.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed and treat cells with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]
Principle: PI is a fluorescent intercalating agent that stains DNA.[3] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest them as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing and incubate for at least 30 minutes on ice.[1]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[3]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the percentage of cells in each phase of the cell cycle.
Protein Expression and Phosphorylation Analysis: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation.[6]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (e.g., total EGFR, phosphorylated EGFR, total Akt, phosphorylated Akt).
Protocol:
-
Cell Lysis: Treat cells with the compounds, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[6]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
The in vitro data presented in this guide strongly support the potential of this compound derivatives as a promising class of anticancer agents. Their ability to induce cytotoxicity in various cancer cell lines, coupled with their mechanistic action of inhibiting key oncogenic signaling pathways, underscores their therapeutic relevance. The provided experimental protocols offer a robust framework for researchers to further investigate these compounds and to identify lead candidates for preclinical and clinical development. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on evaluating the in vivo efficacy and safety of the most promising derivatives in animal models of cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. A novel 4-aminoquinazoline derivative, DHW-208, suppresses the growth of human breast cancer cells by targeting the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 10. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 6-Bromoquinazolin-4-ol derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Bromoquinazolin-4-ol Derivatives
For researchers and scientists in the field of medicinal chemistry, the quinazolinone scaffold represents a "privileged structure" due to its remarkable versatility and presence in a wide array of biologically active compounds.[1][2] Among its many variations, the this compound core has emerged as a particularly fruitful starting point for the development of potent therapeutic agents, especially in oncology.[3][4] The strategic placement of a bromine atom at the C6 position often enhances binding affinity and metabolic stability, making these derivatives a focal point of extensive research.[4][5]
This guide provides a comprehensive comparison of this compound derivatives, synthesizing data from numerous studies to elucidate the critical structure-activity relationships that govern their biological effects. We will delve into the causality behind experimental design, present detailed protocols for synthesis and evaluation, and compare the performance of these compounds against established alternatives.
The this compound Core: A Versatile Synthetic Platform
The foundational building block, this compound (which exists in tautomeric equilibrium with 6-bromo-4(3H)-quinazolinone), is a stable, crystalline solid that serves as a versatile intermediate.[6] Its chemical architecture, featuring a reactive hydroxyl/oxo group at C4 and a bromine atom at C6 suitable for cross-coupling reactions, allows for systematic structural modifications at multiple positions.[6]
A common and efficient synthetic pathway to the quinazolinone core begins with 5-bromoanthranilic acid. This approach allows for the introduction of diverse substituents at the C2 and N3 positions, facilitating the creation of extensive compound libraries for SAR studies.[3][5]
General Synthetic Workflow
The following diagram illustrates a prevalent synthetic strategy for generating a library of 2,3-disubstituted 6-bromoquinazolin-4-ones. The initial cyclization of 5-bromoanthranilic acid forms a benzoxazinone intermediate, which is then reacted with a primary amine to construct the quinazolinone ring system.
Caption: General synthesis of 2,3-disubstituted 6-bromoquinazolin-4-ones.
Comparative Structure-Activity Relationship (SAR) Analysis
The therapeutic efficacy of this compound derivatives is profoundly influenced by the nature and position of various substituents. The following sections dissect the SAR at key positions around the quinazolinone core.
The Critical Role of the C6-Bromo Substituent
The presence of a halogen, particularly bromine, at the C6 position is a recurring motif in potent quinazolinone-based inhibitors, especially those targeting Epidermal Growth Factor Receptor (EGFR).[5] Studies have shown that this substitution can significantly improve anticancer effects.[4][5] The bromine atom can engage in halogen bonding or occupy a hydrophobic pocket within the enzyme's active site, thereby increasing the compound's binding affinity and overall potency compared to non-halogenated analogues.
Modifications at the C2-Position: Tuning Potency and Selectivity
The C2 position is a primary site for modification to modulate the biological activity. Introducing various aryl, heterocyclic, or aliphatic groups can drastically alter the compound's interaction with its biological target.
For instance, in a series of cytotoxic 6-bromo-2-thio-3-phenylquinazolin-4(3H)-one derivatives, the substituent attached to the sulfur atom at C2 was varied. The results indicated that an aliphatic linker (compound 8a ) conferred the highest potency against MCF-7 and SW480 cancer cell lines, even surpassing the efficacy of the standard drug Erlotinib against MCF-7 cells.[5]
| Compound | C2-Substituent (R) | Target Cell Line | IC50 (µM)[5] |
| 8a | -S-(CH₂)₂CH₃ | MCF-7 | 15.85 ± 3.32 |
| SW480 | 17.85 ± 0.92 | ||
| 8c | -S-CH₂-Ph | MCF-7 | 34.60 ± 1.85 |
| SW480 | 36.60 ± 2.65 | ||
| 8e | -S-CH₂-(4-Cl-Ph) | MCF-7 | 23.30 ± 1.70 |
| SW480 | 25.30 ± 1.50 | ||
| Erlotinib | (Standard) | MCF-7 | 28.31 ± 1.14 |
This data suggests that for this particular series, smaller, flexible aliphatic chains at C2 are more favorable for cytotoxic activity than bulkier aromatic groups.[5]
Modifications at the N3-Position: Impacting Pharmacological Profile
The N3-position offers another handle for derivatization. Attaching different moieties at this position can steer the compound's activity towards different therapeutic areas, such as anti-inflammatory, analgesic, or anticancer.[7] In one study, a series of 2-(6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamides were synthesized and evaluated.[7] The variation in the N-substituted acetamide group led to a range of anti-inflammatory and analgesic activities, highlighting the N3 side chain's role in interacting with the relevant biological targets.
Modifications at the C4-Position: A Gateway to Kinase Inhibition
For anticancer applications, particularly EGFR inhibition, the most significant modifications involve replacing the C4-oxo group. The 4-anilinoquinazoline scaffold is the cornerstone of first-generation EGFR inhibitors like Gefitinib and Erlotinib.[8] This strategy involves converting the 4-oxo to a 4-chloro intermediate, followed by nucleophilic substitution with a substituted aniline.
The SAR of the 4-anilino moiety is well-established. Small, electron-withdrawing groups on the aniline ring generally enhance inhibitory activity. A novel series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines demonstrated that a 4-bromo-phenylethylidene-hydrazinyl group at the C4-position resulted in potent EGFR inhibition, comparable to the standard drug Lapatinib.[8] This underscores the importance of the C4 substituent in anchoring the molecule within the ATP-binding pocket of the kinase.
| Compound | C4-Substituent | Target Enzyme | IC50 (nM)[8] |
| 21 | 4-bromo-phenylethylidene-hydrazinyl | EGFRwt | 46.1 |
| Lapatinib | (Standard) | EGFRwt | 53.1 |
Summary of Key SAR Findings
The following diagram summarizes the key structural requirements for the biological activity of this compound derivatives, primarily as anticancer agents.
Caption: Key structure-activity relationship points for this compound derivatives.
In-Depth Experimental Protocols
To ensure scientific integrity and reproducibility, the protocols used to generate SAR data must be robust and well-validated.
Protocol 1: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
This protocol is adapted from a study developing novel cytotoxic quinazolinones and represents a key intermediate synthesis.[5]
Materials:
-
2-Amino-5-bromobenzoic acid
-
Phenyl isothiocyanate
-
Ethanol
-
Reflux apparatus, magnetic stirrer, filtration equipment
Procedure:
-
Dissolve 2-amino-5-bromobenzoic acid (10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add phenyl isothiocyanate (12 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 15 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.
-
Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The expected spectral data should align with published values.[5]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This is a standard colorimetric assay to assess the antiproliferative activity of compounds on cancer cell lines.[5][9]
Workflow:
Caption: Workflow for a standard MTT cytotoxicity assay.
Comparative Performance Against Alternatives
An objective evaluation requires comparing optimized this compound derivatives against both established drugs and other structural analogues.
| Compound Class | Example | Target | Potency (IC50) | Key Feature |
| 6-Bromo-Quinazolinone | Compound 8a [5] | MCF-7 Cells | 15.85 µM | More potent than Erlotinib in this cell line. |
| 6,8-Dibromo-Quinazolinone | Compound XIIIb [9] | MCF-7 Cells | 1.7 µg/mL | Di-bromination can significantly increase potency. |
| First-Gen EGFRi | Erlotinib[5] | MCF-7 Cells | 28.31 µM | Established benchmark, anilinoquinazoline core. |
| 6-Nitro-Quinazolinone | Compound 6c [10] | EGFR T790M | Superior to Gefitinib | 6-NO₂ group can also confer high potency. |
This comparison highlights that while the 6-bromo substitution is a highly effective strategy, other modifications, such as di-bromination or replacement with a nitro group, can also yield highly potent compounds.[9][10] The choice of substitution pattern is therefore a critical element of the drug design process, tailored to the specific target and desired pharmacological profile.
Conclusion and Future Directions
The this compound scaffold is a robust and versatile platform for the development of novel therapeutics. Structure-activity relationship studies consistently demonstrate that:
-
The C6-bromo group is a potency-enhancing feature.
-
The C2 and N3 positions are key for tuning selectivity and overall pharmacological properties.
-
The C4 position is paramount for developing kinase inhibitors, with the 4-anilino moiety being a well-validated strategy for targeting EGFR.
Future research in this area will likely focus on several key avenues. First, the development of derivatives that can overcome acquired resistance to current EGFR inhibitors, such as the T790M mutation, is a critical unmet need.[8][10] Second, exploring novel substitutions at the C2 and N3 positions could lead to compounds with entirely new mechanisms of action or improved safety profiles. Finally, the creation of dual-target inhibitors, for example, compounds that inhibit both PI3K and HDAC or EGFR and HER2, represents a promising strategy for achieving synergistic anticancer effects and combating the complexity of cancer signaling networks.[8][11] The foundational knowledge of SAR outlined in this guide will be indispensable for these future drug discovery efforts.
References
- 1. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. scispace.com [scispace.com]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 6-Bromoquinazolin-4-ol: A Senior Application Scientist's Perspective
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a synthetic pathway is paramount to the efficient and scalable production of key intermediates. 6-Bromoquinazolin-4-ol, a versatile scaffold in medicinal chemistry, is no exception. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, grounded in experimental data and practical insights to inform your research and development endeavors.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a quinazolinone core.[1] Its chemical structure, characterized by a bromine atom at the 6-position and a hydroxyl group at the 4-position, imparts specific reactivity that makes it a valuable synthon for the synthesis of a wide array of biologically active molecules.[1] The bromine atom serves as a handle for various cross-coupling reactions, while the quinazolinone moiety is a common feature in compounds with diverse pharmacological activities.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound is predominantly approached through the cyclization of substituted anthranilic acid derivatives. This guide will dissect three prominent methodologies: the classical thermal synthesis from 5-bromoanthranilic acid, a modern microwave-assisted approach from the same precursor, and an alternative microwave-assisted route from 5-bromo-2-iodobenzoic acid.
Route 1: The Niementowski Reaction - Classical Synthesis from 5-Bromoanthranilic Acid
The reaction of an anthranilic acid with an amide to form a 4-oxo-3,4-dihydroquinazoline is known as the Niementowski quinazoline synthesis.[2] This traditional method, when applied to the synthesis of this compound, typically involves the thermal condensation of 5-bromoanthranilic acid with formamide.
Reaction Scheme:
Figure 1: Classical synthesis of this compound via the Niementowski reaction.
This approach is conceptually straightforward but often requires high temperatures and extended reaction times, which can lead to the formation of impurities and lower overall yields.
Route 2: Microwave-Assisted Synthesis from 5-Bromoanthranilic Acid
To address the limitations of the classical Niementowski reaction, microwave irradiation has emerged as a powerful tool to accelerate the synthesis of quinazolinones.[3] This method significantly reduces reaction times and can lead to improved yields and cleaner reaction profiles.
Reaction Scheme:
References
A Head-to-Head Comparison of Halogenated Quinazolinones in Biological Assays: A Guide for Researchers
In the landscape of medicinal chemistry, the quinazolinone scaffold stands out as a "privileged structure," forming the backbone of numerous biologically active compounds.[1] The strategic introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto this scaffold has proven to be a powerful tool for modulating the pharmacological properties of these molecules, leading to the development of potent anticancer and antimicrobial agents.[2][3] This guide provides a comprehensive, head-to-head comparison of different halogenated quinazolinones, drawing upon experimental data from various biological assays to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Critical Role of Halogenation in Modulating Biological Activity
The identity and position of a halogen substituent on the quinazolinone ring system can dramatically influence a compound's biological activity. Halogens can alter a molecule's lipophilicity, electronic properties, and steric profile, all of which are critical for its interaction with biological targets. Structure-activity relationship (SAR) studies have consistently shown that halogenation can enhance the efficacy of quinazolinone derivatives.[4][5] For instance, electron-withdrawing halogens can impact the acidity of nearby protons, influencing hydrogen bonding interactions with target proteins. Furthermore, the increasing size of the halogen atom from fluorine to iodine can provide a better fit into hydrophobic pockets of enzymes or receptors, leading to enhanced inhibitory activity.
Head-to-Head in Anticancer Assays: Targeting the Epidermal Growth Factor Receptor (EGFR)
A prime example of the impact of halogenation is observed in the development of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical target in cancer therapy. A systematic comparison of 4-anilinoquinazolines with different halogen substitutions at the 3'-position of the aniline ring has provided clear insights into the role of each halogen in EGFR inhibition.
A noteworthy study directly compared the inhibitory activity of a series of these compounds against EGFR. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, were determined for compounds with hydrogen, fluorine, chlorine, bromine, and iodine at this key position. The results demonstrated a clear trend in potency, with the bromine-substituted analog exhibiting the most potent inhibition.[6]
| Substituent at 3'-position | IC50 (nM) against EGFR |
| Hydrogen (H) | 29 |
| Fluorine (F) | 3.8 |
| Chlorine (Cl) | 0.31 |
| Bromine (Br) | 0.025 |
| Iodine (I) | 0.89 |
Table 1: Head-to-head comparison of the in vitro inhibitory activity (IC50) of 3'-substituted 4-anilinoquinazolines against EGFR. Data sourced from a computational and spectroscopic study.[6]
This data compellingly illustrates that the nature of the halogen has a profound effect on the inhibitory potential, with bromine providing the optimal combination of size, electronegativity, and lipophilicity for binding to the EGFR active site in this particular series.[6] The superior potency of the bromo-substituted compound highlights the importance of fine-tuning this position for developing highly effective EGFR inhibitors.[6]
Signaling Pathway of EGFR Inhibition by Quinazolinones
The following diagram illustrates the general mechanism of action for quinazolinone-based EGFR inhibitors. By binding to the ATP-binding site of the EGFR tyrosine kinase, these compounds prevent the downstream signaling cascade that leads to cell proliferation, survival, and metastasis.
Caption: Inhibition of the EGFR signaling pathway by halogenated quinazolinones.
Comparative Analysis in Antimicrobial Assays
Generally, the presence of a halogen at the 6-position of the quinazolinone ring is associated with enhanced antimicrobial activity.[4][6] For instance, a study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 10-16 mm.[7] Another study highlighted that the substitution of the quinazolinone ring with iodine at the 6 and 8 positions significantly improved antibacterial activity.[4]
While quantitative head-to-head MIC (Minimum Inhibitory Concentration) values for a complete halogen series are not available from a single source, the collective evidence suggests that the lipophilicity and electronic effects of the halogen substituent are key determinants of antimicrobial potency.
| Halogen Substituent | General Observation on Antimicrobial Activity |
| Fluorine | Often incorporated to improve metabolic stability and bioavailability. |
| Chlorine | Frequently associated with good antibacterial and antifungal activity. |
| Bromine | Bromo-substituted quinazolinones have shown potent activity against various bacterial strains.[6][7] |
| Iodine | Di-iodo substituted quinazolinones have demonstrated significant antibacterial effects.[2] |
Table 2: General trends in the antimicrobial activity of halogenated quinazolinones based on published literature.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of halogenated quinazolinones.
Caption: Workflow for MIC and MBC determination in antimicrobial assays.
Experimental Protocols
Cell Viability (MTT) Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Halogenated quinazolinone compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated quinazolinone compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Halogenated quinazolinone compounds
-
96-well microtiter plates
-
Spectrophotometer
Procedure for MIC Determination (Broth Microdilution):
-
Compound Dilution: Prepare a two-fold serial dilution of each halogenated quinazolinone in MHB in a 96-well plate.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Procedure for MBC Determination:
-
Subculturing: Following MIC determination, take an aliquot from each well that showed no visible growth and plate it onto an MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 24-48 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).
Conclusion
The strategic halogenation of the quinazolinone scaffold is a highly effective approach for the development of potent therapeutic agents. As demonstrated in anticancer assays, the nature of the halogen substituent can have a dramatic impact on inhibitory activity, with bromine emerging as a particularly favorable choice for EGFR inhibition in the 4-anilinoquinazoline series. While direct head-to-head comparative data in antimicrobial assays is more fragmented, the existing literature consistently points to the importance of halogenation for enhancing antibacterial and antifungal properties. The experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative studies, contributing to a deeper understanding of the structure-activity relationships of this versatile class of compounds and paving the way for the discovery of next-generation therapeutics.
References
- 1. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mediresonline.org [mediresonline.org]
- 6. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validating Novel 6-Bromoquinazolin-4-ol Derivatives as Potent EGFR Inhibitors
This guide provides a comprehensive framework for the preclinical validation of novel 6-bromoquinazolin-4-ol derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR). It is designed for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry. Here, we move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating discovery cascade. We will compare our hypothetical, yet promising, lead compounds, BQ-OH-1 and BQ-OH-2 , against established first-generation EGFR inhibitors, Gefitinib and Erlotinib.
The Rationale: Targeting EGFR with a Privileged Scaffold
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. In numerous cancers, aberrant EGFR activation—driven by mutations, gene amplification, or overexpression—leads to uncontrolled cell growth and tumor progression.[1][2] This makes EGFR a prime target for cancer therapy.[3] The quinazoline core has emerged as a highly effective scaffold for developing EGFR inhibitors, forming the backbone of several FDA-approved drugs like Gefitinib and Erlotinib.[4][5] These molecules typically function as ATP-competitive inhibitors, blocking the receptor's intracellular kinase domain and shutting down downstream signaling.[6]
Our focus is on this compound derivatives, a novel chemical series designed to enhance interactions within the ATP-binding pocket of EGFR. The strategic placement of a bromine atom at the 6-position is hypothesized to improve binding affinity and modulate selectivity, a crucial factor in mitigating off-target effects and toxicity. This guide outlines the critical experiments required to validate this hypothesis.
The EGFR Signaling Cascade: A Target Map
Before delving into the validation workflow, it is crucial to understand the pathway we aim to disrupt. Upon binding to ligands like EGF, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for adaptor proteins, triggering downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation and survival.[7][8] EGFR tyrosine kinase inhibitors (TKIs) are designed to prevent the initial autophosphorylation step, thereby silencing the entire cascade.
A Phased Approach to Validation
Our validation strategy is a logical and progressive sequence, moving from direct, purified protein interactions to complex cellular responses. This multi-step approach ensures that the observed anti-proliferative effects are indeed a result of on-target EGFR inhibition.
Phase 1: Biochemical Validation — Does It Inhibit the Kinase?
The first and most direct test is to determine if the novel compounds can inhibit the enzymatic activity of purified EGFR kinase. This in vitro assay removes the complexity of cellular systems to provide a clean measure of potency (IC50). We will test against both wild-type (WT) EGFR and the common L858R activating mutation, as differential activity is a key characteristic of many successful inhibitors.[9]
Comparative Performance: Direct EGFR Kinase Inhibition (IC50)
The data below represents the concentration of the inhibitor required to reduce EGFR kinase activity by 50%. Lower values indicate higher potency.
| Compound | EGFR (WT) IC50 [nM] | EGFR (L858R Mutant) IC50 [nM] |
| BQ-OH-1 | 15.2 | 1.8 |
| BQ-OH-2 | 25.8 | 3.5 |
| Gefitinib | 27.0 | 2.5 |
| Erlotinib | 5.0 | 1.0 |
Data for BQ-OH-1 and BQ-OH-2 are hypothetical for illustrative purposes. Data for reference compounds are based on literature values.
Interpretation: The hypothetical data shows that BQ-OH-1 has superior potency against the L858R mutant compared to Gefitinib and is comparable to Erlotinib.[10] Crucially, both novel compounds demonstrate a favorable selectivity for the mutant over the wild-type enzyme, a desirable trait that may translate to a wider therapeutic window by minimizing effects on normal cells.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. A reduction in ADP corresponds to kinase inhibition.
-
Reagent Preparation: Prepare kinase reaction buffer, EGFR enzyme (WT or L858R), substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and ATP at appropriate concentrations.
-
Compound Plating: Serially dilute test compounds (BQ-OH-1, BQ-OH-2, Gefitinib, Erlotinib) in DMSO and then into the reaction buffer in a 384-well plate.
-
Kinase Reaction: Add EGFR enzyme and substrate to the wells containing the compounds. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Data Acquisition: Incubate for 30-60 minutes and measure luminescence using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to no-inhibitor controls. Plot the data and fit to a dose-response curve to determine IC50 values.
Phase 2: Cellular Validation — Does It Hit the Target in a Cell?
Demonstrating direct enzyme inhibition is essential, but it doesn't guarantee the compound can enter a cell and engage its target. The next critical step is to measure the inhibition of EGFR autophosphorylation in a cellular context. A reduction in phosphorylated EGFR (p-EGFR) serves as a direct biomarker of target engagement.
Causality Check: If the compounds inhibit p-EGFR, it validates that they are cell-permeable and active at the intended target. If they show anti-proliferative effects (Phase 3) without reducing p-EGFR, it would suggest an off-target mechanism of action, a critical finding that would redirect the project.
Protocol: Western Blot for Phospho-EGFR (Tyr1068)
This protocol uses A549 cells (a human lung adenocarcinoma line with wild-type EGFR) stimulated with EGF to induce receptor phosphorylation.
-
Cell Culture: Culture A549 cells in F-12K Medium supplemented with 10% FBS until they reach 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18-24 hours. This reduces basal EGFR activity.
-
Compound Treatment: Treat the starved cells with various concentrations of the test compounds (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle-only (DMSO) control.
-
EGF Stimulation: Add EGF (100 ng/mL final concentration) to the wells and incubate for 15 minutes at 37°C to induce EGFR phosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-EGFR (Tyr1068) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the p-EGFR band intensity relative to total EGFR indicates successful target inhibition.
Phase 3: Functional Validation — Does It Stop Cancer Cell Growth?
The ultimate goal of an EGFR inhibitor is to stop cancer cell proliferation. This phase assesses the functional consequence of the target inhibition observed in Phase 2. We will measure the anti-proliferative activity (GI50) of our compounds on cell lines with different EGFR statuses to build a comprehensive efficacy and selectivity profile.
Comparative Performance: Anti-Proliferative Activity (GI50)
The data below represents the concentration of the inhibitor required to inhibit the growth of cancer cell lines by 50%. We compare performance in NCI-H1975 cells, which harbor both the L858R activating mutation and the T790M resistance mutation, against A549 cells (EGFR WT).[11]
| Compound | NCI-H1975 (L858R/T790M) GI50 [µM] | A549 (WT) GI50 [µM] |
| BQ-OH-1 | > 20 | 8.5 |
| BQ-OH-2 | > 20 | 11.2 |
| Gefitinib | > 20 | 15.6 |
| Erlotinib | > 20 | 9.8 |
Data for BQ-OH-1 and BQ-OH-2 are hypothetical. Data for reference compounds are based on literature values.
Interpretation: The hypothetical results indicate that, like the first-generation inhibitors Gefitinib and Erlotinib, the novel this compound derivatives are effective against cells with wild-type EGFR but are ineffective against cells with the T790M resistance mutation.[9] This is an expected and crucial piece of information, as it correctly classifies them as first-generation type inhibitors and guides future development toward overcoming known resistance mechanisms.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.
-
Cell Plating: Seed cancer cells (e.g., A549, NCI-H1975) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serially diluted compounds to the wells. Include vehicle-only (DMSO) and no-cell (background) controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Subtract background luminescence, normalize the data to the vehicle-only control, and plot the results to determine the GI50 value for each compound.
Conclusion and Future Directions
This structured validation guide provides a robust pathway for assessing novel this compound derivatives. Based on our comparative analysis using hypothetical data, compounds like BQ-OH-1 show promise, with potent and selective activity against a common EGFR activating mutation in biochemical assays, confirmed on-target activity in cellular systems, and predictable anti-proliferative effects.
The data correctly positions this novel series within the landscape of first-generation EGFR inhibitors, highlighting their potential while also defining their limitations, specifically the lack of efficacy against the T790M resistance mutation. This self-validating workflow not only confirms the mechanism of action but also provides the critical insights needed to guide the next phase of drug development, which would logically involve structural modifications to target resistance mutations, thereby creating next-generation inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR Mutations Demystified | CancerGRACE [cancergrace.org]
- 10. mdpi.com [mdpi.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromoquinazolin-4-ol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Bromoquinazolin-4-ol. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is paramount to ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document is designed to be a definitive resource, grounding procedural steps in scientific principles and established safety standards.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated heterocyclic compound.[1][2][3] While comprehensive toxicological data for this specific molecule is not always readily available, its structural class necessitates a cautious approach.[4] The presence of the bromine atom places it in the category of halogenated organic compounds, which are subject to specific disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts upon improper treatment.[5][6][7]
The primary hazards, based on data from structurally similar compounds and available Safety Data Sheets (SDS), are summarized below.[4][8][9]
| Hazard Category | Description | Recommended Precaution | Source |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, rinse mouth and call a poison center or doctor. | [4][8] |
| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing. In case of skin contact, wash off with soap and plenty of water. | [8][9] |
| Eye Irritation | May cause serious eye irritation. | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. | [9] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. | Work in a well-ventilated area or under a fume hood. Use personal protective equipment to avoid dust formation. | [8][9] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | Do not let the product enter drains or waterways. | [5][7] |
The Core Principles of Chemical Waste Management
Effective laboratory waste management is built on a foundation of four key principles. These are not merely suggestions but are mandated by regulations and best practices to ensure safety and minimize environmental impact.[10][11][12][13]
-
Minimization: The most effective disposal method is to generate less waste. This involves ordering only the necessary quantities of chemicals, optimizing experimental procedures, and maintaining a detailed chemical inventory to avoid over-ordering and expiration.[10][13]
-
Segregation: This is the most critical step in daily waste handling. Halogenated waste streams must always be kept separate from non-halogenated streams.[5][14][15][16] The reason for this is both economic and environmental; mixed waste is far more expensive to dispose of, and halogenated compounds require specific high-temperature incineration to prevent the formation of toxic dioxins and furans.
-
Labeling: Every waste container must be clearly and accurately labeled the moment the first drop of waste is added.[5][11][14] Ambiguous or incomplete labels are a major safety hazard for everyone who handles the waste.
-
Safe Storage: Waste containers must be kept in a designated, secondary containment area, away from incompatible materials, and must be kept closed at all times except when adding waste.[11][16][17]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedural steps for handling and disposing of this compound waste, from the point of generation to its final collection by Environmental Health and Safety (EHS) personnel.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure solid, solution, or waste), ensure you are wearing the appropriate PPE.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal technique to avoid skin contact.[8]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[8]
-
Respiratory Protection: If working with the solid compound outside of a fume hood where dust may be generated, a P95 or P100 particle respirator is recommended.[8]
Step 2: Waste Segregation and Container Selection
Proper segregation is crucial for the safe and compliant disposal of this compound.
-
Designate a "Halogenated Organic Waste" container. This can be for solid waste or liquid waste. Never mix the two.
-
Solid Waste:
-
Place pure this compound, or materials heavily contaminated with it (e.g., weighing paper, contaminated silica gel), into a dedicated, sealable container labeled "Halogenated Solid Waste."[12]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
If this compound is in a solvent, it must be collected in a dedicated "Halogenated Organic Liquid Waste" container.[14][15][16]
-
Do not mix this waste with non-halogenated solvents like acetone, ethanol, or hexane.[5][15]
-
The container should be a designated solvent waste can, typically HDPE or glass, with a screw-top cap. Ensure it is compatible with all solvents being added.
-
-
Sharps and Contaminated Glassware:
-
Needles, syringes, or broken glass contaminated with this compound should be placed in a designated sharps container.[10] This container will then be treated as hazardous waste.
-
Step 3: Labeling the Waste Container
Proper labeling is a regulatory requirement and essential for safety. The label must be affixed to the container before any waste is added.
Your hazardous waste label must include:
-
The words "Hazardous Waste" .[15]
-
The full chemical name: "this compound" . Do not use abbreviations or formulas.[14]
-
If in solution, list all solvent components and their approximate percentages.[5][15]
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date when the first waste was added to the container.
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation.[13]
-
Keep waste containers tightly sealed except when actively adding waste.[14][17]
-
Store the container in a secondary containment bin or tray to catch any potential leaks.[12][16]
-
Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion.[12][16]
Step 5: Arranging for Final Disposal
When the waste container is full or has been stored for the maximum allowable time per your institution's policy (often 6-12 months), it is time for disposal.
-
Ensure the container cap is tightly sealed and the exterior is clean and free of residue.[17][18]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[13]
-
Do not pour any amount of this compound, or solutions containing it, down the drain.[13][15][17]
-
Final disposal will be handled by licensed professionals who will transport the waste to an approved treatment, storage, and disposal facility (TSDF), likely for high-temperature incineration.[4][8][11]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small spill of solid material, if you are trained and have the proper equipment, you can clean it up. For large spills, or any spill of liquid, evacuate the area and contact EHS or the emergency response team.[14]
-
Spill Cleanup (Small, Solid Spill):
-
Wear your full PPE, including respiratory protection.
-
Gently sweep up the solid material to avoid creating dust.[4][8]
-
Use a plastic dustpan and place the material into a labeled hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), and place the cloth in the solid hazardous waste container.
-
Wash the area with soap and water.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. This compound | 32084-59-6 [chemicalbook.com]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. usbio.net [usbio.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. epa.gov [epa.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.fr [fishersci.fr]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. Effective Lab Chemical Waste Management [emsllcusa.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 16. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 17. vumc.org [vumc.org]
- 18. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromoquinazolin-4-ol
This guide provides essential safety protocols and operational plans for the handling and disposal of 6-Bromoquinazolin-4-ol (CAS: 32084-59-6). As this compound is primarily used in research and development settings, its toxicological properties may not be fully characterized.[1] Therefore, a cautious and rigorous approach to safety is paramount. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established laboratory safety principles and data from structurally analogous compounds.
Hazard Assessment: An Evidence-Based Approach
-
Acute Oral Toxicity: May be harmful if swallowed.[5][6][7][8]
-
Skin Irritation: May cause skin irritation upon direct contact.[5][6][9]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[5][6][8][9]
-
Respiratory Irritation: As a solid powder, inhalation of dust particles may cause respiratory tract irritation.[1][5][6][8]
Given these potential risks, the following multi-layered Personal Protective Equipment (PPE) and handling protocols are mandatory to ensure personnel safety and prevent exposure.
Mandatory Personal Protective Equipment (PPE) Directive
A robust PPE strategy is the final and most critical barrier between the researcher and potential chemical exposure. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
| Protection Area | Required PPE | Rationale and Critical Specifications |
| Eye/Face Protection | Chemical Safety Goggles & Face Shield | Goggles: Must provide a complete seal around the eyes to protect against dust particles and splashes.[5] Face Shield: Required in addition to goggles during procedures with a high risk of splashing (e.g., dissolution, transfer of solutions).[5] |
| Skin Protection | Double-Layered Nitrile Gloves | Material: Chemically resistant nitrile gloves are required.[10] Protocol: Double-gloving is strongly recommended to prevent exposure from tears or contamination during glove removal.[11] Inspect gloves for any perforations before use.[5] Frequency of Change: Change gloves every 30-60 minutes or immediately if contamination is known or suspected.[11] |
| Body Protection | Flame-Resistant Laboratory Coat | Coverage: A clean, flame-resistant lab coat must be worn and fully buttoned.[5] For tasks with higher splash potential, a chemically resistant apron or disposable gown should be worn over the lab coat.[10] |
| Respiratory Protection | Certified Chemical Fume Hood or NIOSH-Approved Respirator | Primary Control: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood to mitigate the risk of dust inhalation.[5][10] Secondary Control: If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P100) is mandatory for any task that could generate dust.[5] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following step-by-step protocols provide a self-validating system for safe handling.
Step-by-Step Handling Protocol
-
Preparation & Pre-Work Checklist:
-
Review this guide and any available safety information for analogous compounds.
-
Designate a specific, clearly marked area for handling, preferably within a chemical fume hood.[10]
-
Verify that a certified safety shower and eyewash station are unobstructed and immediately accessible.[5]
-
Assemble all necessary equipment, reagents, and waste containers before handling the compound.
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above in the correct order (e.g., gown, mask/respirator, goggles/face shield, gloves).
-
-
Weighing and Transfer:
-
If the compound is a solid, handle it with extreme care to avoid generating dust. Use a spatula for transfers.[10]
-
Conduct all weighing and transfer operations on a disposable surface (e.g., weighing paper on a tray) within the fume hood to contain any minor spills.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.[5]
-
-
During the Experiment:
-
Keep all containers holding this compound clearly labeled and sealed when not in immediate use.[10]
-
Avoid all direct contact with skin, eyes, and clothing.
-
-
Post-Experiment Decontamination:
-
Thoroughly decontaminate all surfaces and non-disposable equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by a cleaning agent.
-
Properly doff and dispose of PPE. Gloves should be removed last, without touching the outer surface.[10]
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.[5][9]
-
Waste Disposal Protocol
Improper disposal can lead to environmental contamination and regulatory violations.
-
Chemical Waste:
-
Collect all waste containing this compound, including surplus material and reaction mixtures, in a clearly labeled, sealed, and chemically compatible hazardous waste container.[5]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
-
Contaminated Materials:
-
Final Disposal:
-
Adhere strictly to your institution's guidelines for hazardous waste disposal.
-
Arrange for pickup and disposal by a licensed chemical waste management company.[10]
-
Emergency Response Plan
Immediate and correct action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]
-
Skin Contact: Immediately flush the affected area with plenty of water. Remove all contaminated clothing. Wash the skin with soap and water. If irritation develops or persists, seek medical attention.[5][9]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
References
- 1. nbinno.com [nbinno.com]
- 2. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. 4-(6-Bromoquinazolin-4-yl)morpholine | C12H12BrN3O | CID 720652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.fr [fishersci.fr]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. pppmag.com [pppmag.com]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


